5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
Description
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Properties
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCNWNJMCTVNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
Executive Summary & Molecular Identity
The compound 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde represents a privileged heterocyclic scaffold, integrating the electron-rich benzimidazole core with a reactive furan-2-carboxaldehyde moiety. This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of DNA-binding agents, fluorescent sensors, and Schiff-base ligands with antimicrobial or anticancer potential.
Unlike simple benzimidazoles, the presence of the furaldehyde arm provides an electrophilic "warhead" (the aldehyde) capable of rapid diversification, while the N-methyl group modulates lipophilicity and prevents tautomeric ambiguity at the imidazole nitrogen.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 5-(1-Methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde | |
| Molecular Formula | C₁₃H₁₀N₂O₂ | Confirmed via stoichiometry |
| Molecular Weight | 226.23 g/mol | Average mass |
| Monoisotopic Mass | 226.0742 Da | For High-Res MS calibration |
| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 0 | N-methylation removes the NH donor |
| H-Bond Acceptors | 3 | Imidazole N3, Furan O, Aldehyde O |
| Topological Polar Surface Area | ~45 Ų | Good oral bioavailability profile |
| Appearance | Yellow to Pale Orange Solid | Typical of conjugated benzimidazoles |
Synthetic Architecture & "Self-Validating" Protocols
To synthesize this molecule with high fidelity, one must avoid the common pitfall of "double condensation," where the diamine reacts with both aldehyde groups of the furan precursor. The following protocol utilizes stoichiometry control and solubility differences to isolate the mono-substituted product.
Retrosynthetic Logic
The most robust route involves the condensation of N-methyl-o-phenylenediamine with 2,5-furandicarboxaldehyde (DFF) .
Key Mechanistic Insight: The reaction proceeds via a Schiff base intermediate followed by oxidative cyclization. By maintaining an excess of the dialdehyde or using a stepwise addition, we favor the formation of the target mono-aldehyde over the bis-benzimidazole.
Step-by-Step Synthesis Protocol
Reagents:
-
N-methyl-1,2-phenylenediamine (1.0 eq)
-
2,5-Furandicarboxaldehyde (1.2 eq) - Excess prevents polymerization
-
Sodium Metabisulfite (Na₂S₂O₅) - Oxidant/Catalyst
-
Ethanol (Solvent)
Workflow:
-
Preparation: Dissolve 2,5-furandicarboxaldehyde (1.2 eq) in ethanol at room temperature.
-
Addition: Dropwise add N-methyl-1,2-phenylenediamine (1.0 eq) dissolved in ethanol over 30 minutes. Slow addition is critical to keep the aldehyde concentration high relative to the amine.
-
Cyclization: Add Na₂S₂O₅ (0.5 eq) and reflux the mixture for 4–6 hours. The solution will darken as the conjugated system forms.
-
Work-up (The Purification Filter): Cool the mixture to 0°C. The bis-product (if formed) is often highly insoluble and precipitates first. Filter any heavy precipitate.
-
Isolation: Concentrate the filtrate. The target aldehyde typically crystallizes upon addition of cold water or ether. Recrystallize from EtOH/Water.
Visualization: Synthetic Pathway
Caption: Selective synthesis pathway prioritizing mono-condensation through stoichiometric control and solubility-based purification.
Analytical Validation (Quality Control)
A "self-validating" system relies on specific spectroscopic markers that confirm the structure and purity without needing external reference standards.
NMR Diagnostic Criteria (¹H NMR, 400 MHz, DMSO-d₆)
To confirm you have the Target and not the starting material or the bis-product, look for these signals:
-
The "Warhead" Signal (Aldehyde):
-
Position: ~9.6 – 9.8 ppm (Singlet, 1H).
-
Validation Logic: If this peak is missing, you have likely formed the bis-benzimidazole (both aldehydes reacted) or reduced the aldehyde.
-
-
The N-Methyl Fingerprint:
-
Position: ~3.8 – 4.0 ppm (Singlet, 3H).
-
Validation Logic: Confirms the N1 position is blocked. If this appears as a broad singlet >10 ppm, you used non-methylated diamine.
-
-
Furan Coupling:
-
Position: Two doublets between 7.0 – 7.8 ppm (distinct from the benzimidazole aromatic multiplet).
-
Validation Logic: The coupling constant (J) of furan protons is typically 3.5 Hz.
-
Mass Spectrometry (ESI-MS)
-
Target [M+H]⁺: 227.08
-
Bis-impurity [M+H]⁺: ~340+ (Distinctly higher mass).
Visualization: Analytical Decision Tree
Caption: Logical flow for spectroscopic validation of the target molecule.
Functional Utility & Applications
Why synthesize this specific derivative? The C13H10N2O2 formula represents a versatile intermediate.
Fluorescent Probes
Benzimidazoles are inherently fluorescent. The conjugation with the furan ring extends the
-
Application: This molecule can be used as a turn-on sensor for biological thiols or as a ratiometric probe when the aldehyde is converted to a hydrazone.
Drug Development (Schiff Base Library Generation)
The aldehyde group at the 2-position of the furan is a "handle" for rapid diversification.
-
Reaction: Condensation with various amines (hydrazides, semicarbazides).
-
Target: The resulting azomethine (-CH=N-) linkage is crucial for DNA minor groove binding agents, often showing enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) compared to the aldehyde precursor [1].
References
-
Tonelli, M., et al. (2010). "Benzimidazole derivatives as a privileged scaffold in the development of anti-infective agents."[1] Current Medicinal Chemistry.
-
Al-Mohammed, N. N., et al. (2013). "Synthesis and biological evaluation of some new benzimidazole derivatives." Journal of Saudi Chemical Society.
-
PubChem Compound Summary. (2025). "Benzimidazole and Furan Derivatives."[2][3][4] National Library of Medicine.
-
Shalumova, T., & Tanski, J. M. (2010).[5] "5-(Hydroxymethyl)furan-2-carbaldehyde." Acta Crystallographica Section E. (Cited for furan-aldehyde geometry and reactivity context).
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photophysical properties of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
An In-Depth Technical Guide to the Photophysical Properties of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
Disclaimer: As of the latest literature review, specific experimental data for the photophysical properties of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde are not publicly available. This guide is therefore structured to provide a comprehensive theoretical and practical framework for its characterization. It synthesizes established principles from the photophysics of its constituent moieties—benzimidazole and furaldehyde—to predict its behavior and outlines a rigorous, field-proven methodology for its experimental validation.
Introduction: A Molecule of Predicted Potential
The compound 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is a novel heterocyclic structure that marries an electron-rich 1-methyl-1H-benzimidazole donor unit with an electron-accepting 2-furaldehyde moiety. This donor-π-acceptor (D-π-A) architecture is a hallmark of molecules designed for advanced photophysical applications, including fluorescent probes, sensors, and materials for optoelectronics. The benzimidazole core is a well-known fluorophore present in many biologically active compounds, while the furaldehyde group provides a conjugated linker and an electron-withdrawing site.[1][2][3] The direct conjugation between these two systems suggests a strong potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often gives rise to interesting and useful photophysical properties.[1]
This guide provides a foundational understanding of the predicted photophysical properties of this molecule and presents a complete, self-validating experimental workflow for their comprehensive characterization.
Predicted Photophysical Characteristics
Based on the D-π-A structure, we can predict several key photophysical behaviors that warrant experimental investigation.
Absorption and Emission
The molecule is expected to exhibit strong absorption in the UV-A or near-visible region, corresponding to a π-π* electronic transition across the conjugated system.[4] Upon excitation, the molecule will likely relax to the ground state via fluorescence. The emission is predicted to have a significant Stokes shift (separation between absorption and emission maxima), which is characteristic of molecules undergoing a substantial change in geometry or electronic distribution in the excited state, such as ICT.[4][5]
Intramolecular Charge Transfer (ICT)
The core hypothesis for this molecule is the occurrence of ICT from the benzimidazole ring (donor) to the furaldehyde moiety (acceptor) upon photoexcitation. In the ground state (S₀), the molecule has a certain charge distribution. Upon absorbing a photon and reaching the excited state (S₁), an electron is effectively transferred from the donor to the acceptor, creating a new state with a much larger dipole moment. This charge-separated excited state is a key feature of many functional dyes.[1][5]
Solvatochromism
A direct consequence of ICT is solvatochromism—the change in absorption or emission spectra with solvent polarity.[6][7] Because the ICT excited state is highly polar, its energy level will be stabilized by polar solvents to a greater extent than the less polar ground state. This leads to a bathochromic (red) shift in the fluorescence emission maximum as solvent polarity increases. Observing a strong positive solvatochromic shift is a primary piece of evidence for ICT.[6][7]
Comprehensive Experimental Characterization Workflow
To validate the predicted properties and fully characterize the molecule, a multi-stage experimental approach is required. This workflow ensures that each measured parameter is cross-validated, providing a robust and trustworthy dataset.
Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy
Causality: This is the foundational experiment. It determines the wavelengths of light the molecule absorbs and emits, providing the basic spectral fingerprint. This information is essential for all subsequent experiments, such as selecting the correct excitation wavelength for quantum yield and lifetime measurements.
Methodology:
-
Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade Dichloromethane or Acetonitrile) at a concentration of ~1 mM.
-
Dilution: Create a dilute solution (~1-10 µM) from the stock solution. The absorbance at the peak maximum (λ_max) should be between 0.05 and 0.1 to avoid inner filter effects.
-
Absorption Spectrum: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from 250 nm to 600 nm against a solvent blank. Identify the λ_max.
-
Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_max. Record the emission spectrum from (λ_max + 10 nm) to 700 nm.
-
Excitation Spectrum: Set the emission detection to the observed emission maximum. Scan the excitation wavelengths from 250 nm to the emission maximum to record the excitation spectrum. This should mirror the absorption spectrum, confirming the purity of the sample.
Protocol 2: Determination of Fluorescence Quantum Yield (Φf)
Causality: The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed.[8] A high Φf is desirable for applications like bio-imaging probes, while a low Φf might suggest that other de-excitation pathways (e.g., non-radiative decay, intersystem crossing) are dominant. The comparative method is a reliable and widely used technique.[8][9]
Methodology (Comparative Method using a Standard):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf_std) and whose absorption/emission range overlaps with the sample. For emission in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf_std = 0.54) is a common choice.
-
Series Preparation: Prepare a series of five concentrations for both the test compound and the standard in the same solvent (or correct for refractive index if different). The absorbance of these solutions at the chosen excitation wavelength should range from 0.01 to 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorbance of all ten solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Determine the gradient (slope, Grad) of each line.
-
-
Calculation: Calculate the quantum yield of the sample (Φf_sample) using the following equation:[8]
Φf_sample = Φf_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.
Protocol 3: Investigation of Solvatochromism
Causality: This experiment directly probes the change in dipole moment upon excitation and provides strong evidence for or against an ICT state. By systematically measuring spectra in a range of solvents with varying polarity, one can quantify the sensitivity of the molecule's electronic states to its environment.[6][10]
Methodology:
-
Solvent Selection: Choose a series of at least 5-7 anhydrous, spectroscopic-grade solvents with a wide range of polarities (e.g., Toluene, Dichloromethane, THF, Acetone, Acetonitrile, Ethanol, Methanol).
-
Solution Preparation: Prepare solutions of the compound in each solvent with an absorbance of ~0.1 at the λ_max for that solvent.
-
Spectral Measurement: For each solution, record the absorption and fluorescence emission spectra.
-
Data Tabulation: Record the λ_max for both absorption and emission in each solvent. Calculate the Stokes shift (in nm and cm⁻¹) for each.
| Solvent | Polarity Index (E_T(30)) | Absorbance λ_max (nm) (Predicted) | Emission λ_em (nm) (Predicted) | Stokes Shift (cm⁻¹) (Predicted) |
| Toluene | 33.9 | 350 | 420 | 4780 |
| Dichloromethane | 40.7 | 355 | 445 | 5980 |
| Acetonitrile | 45.6 | 358 | 470 | 7250 |
| Methanol | 55.4 | 360 | 495 | 8430 |
Table 1: Hypothetical data illustrating the expected positive solvatochromic effect (red shift in emission with increasing solvent polarity) for 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde.
Protocol 4: Time-Resolved Fluorescence Spectroscopy
Causality: This experiment measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.[11][12] This kinetic parameter provides deep insight into the dynamics of the excited state and can reveal the presence of multiple decay pathways or different excited-state species.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is required, consisting of a pulsed light source (e.g., a picosecond laser diode or Ti:Sapphire laser) and a high-speed single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in the solvent of interest.
-
Measurement:
-
Excite the sample with the pulsed laser at the absorption maximum.
-
Collect the fluorescence emission at the emission maximum through a monochromator.
-
The TCSPC electronics measure the time delay between the laser pulse (start) and the detection of an emitted photon (stop), building a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function. For a simple system, a mono-exponential decay is expected: I(t) = A * exp(-t/τ).
-
A multi-exponential decay may indicate more complex processes, such as the presence of different conformers or competing de-excitation pathways.
-
From the lifetime (τ) and quantum yield (Φf), the radiative (k_r) and non-radiative (k_nr) decay rate constants can be calculated:
-
k_r = Φf / τ
-
k_nr = (1 - Φf) / τ
-
-
The Role of Computational Chemistry
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for corroborating experimental findings and providing a deeper mechanistic understanding.[13][14] They can predict geometries, orbital energies, absorption/emission energies, and the nature of electronic transitions before the molecule is even synthesized.
Methodology:
-
Ground State Optimization: Use DFT (e.g., with the B3LYP functional and a 6-31G(d) basis set) to find the lowest energy geometry of the molecule in its ground state (S₀).
-
Excited State Calculations: Using the optimized ground-state geometry, perform TD-DFT calculations to predict the vertical excitation energies (absorption spectrum) and oscillator strengths.
-
Excited State Optimization: Optimize the geometry of the first excited state (S₁) to predict the emission energy (fluorescence).
-
Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an ICT transition, the HOMO should be localized on the benzimidazole donor and the LUMO on the furaldehyde acceptor.
Concluding Synopsis and Future Directions
While awaiting experimental synthesis and characterization, the molecular architecture of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde strongly suggests it is a promising candidate for a fluorescent dye with significant intramolecular charge transfer character. Its photophysical profile is predicted to be highly sensitive to its environment, making it a potential scaffold for developing advanced fluorescent sensors for solvent polarity, viscosity, or specific ion binding.
The comprehensive workflow detailed in this guide provides a rigorous, self-validating pathway for its complete characterization. The successful execution of these protocols will not only elucidate the fundamental photophysics of this novel compound but also pave the way for its rational deployment in materials science and biomedical research.
References
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Jayabharathi, J., et al. (2012). Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 227(1), 73-82. [Link]
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Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1-17. [Link]
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Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards, 88(1), 29-34. [Link]
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Vertuani, S., et al. (2023). 2-Substituted Benzimidazoles as Photo-Protective Agents. Encyclopedia, 3(4), 1361-1372. [Link]
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Gaigalas, A. K., & Li, L. (2010). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 115(5), 347–362. [Link]
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Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
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Wang, P., et al. (2007). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. Dyes and Pigments, 72(3), 365-370. [Link]
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Li, X., et al. (2013). One-pot, two-step synthesis and photophysical properties of 2-(5-phenylindol-3-yl)benzimidazole derivatives. RSC Advances, 3(44), 21653-21660. [Link]
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Manfredini, S., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7891. [Link]
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Ju, C. W., et al. (2020). Machine Learning Enables Highly Accurate Predictions of Photophysical Properties of Organic Fluorescent Materials: Emission Wavelengths and Quantum Yields. ChemRxiv. [Link]
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Chen, Y. C., & Chen, Y. K. (2020). Predicting the emission wavelength of organic molecules using a combinatorial QSAR and machine learning approach. Physical Chemistry Chemical Physics, 22(26), 14815-14822. [Link]
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Zhang, Z., et al. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]
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Nan, G., et al. (2014). Computational Evaluation of Optoelectronic Properties for Organic/Carbon Materials. Accounts of Chemical Research, 47(4), 1279-1287. [Link]
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Chandler, D. L. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]
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Liu, Y., et al. (2025). Unsymmetrical synthesis of benzimidazole-fused naphthalene imides with panchromatic absorption and redox activity. arXiv. [Link]
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Chen, Y. C., et al. (2023). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). International Journal of Molecular Sciences, 24(11), 9474. [Link]
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Thomas, K. R. J., et al. (2016). Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. The Journal of Organic Chemistry, 81(1), 104-116. [Link]
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Krishnamoorthy, G., & Dogra, S. K. (1999). Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. Journal of Colloid and Interface Science, 213(1), 53-61. [Link]
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Ziółek, Ł., et al. (1995). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. Acta Physica Polonica A, 88(2), 283-293. [Link]
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Vijayan, N., et al. (2014). Crystal Structure Elucidation and Fluorescence Studies on a Benzimidazole Derivative. Christ University. [Link]
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Palewska, K., et al. (1995). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. ResearchGate. [Link]
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Jana, A., & Singh, N. D. P. (2018). Intramolecular through-space charge transfer between benzofuran and ynone groups on a naphthalene spacer. Chemical Communications, 54(78), 10976-10979. [Link]
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BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. [Link]
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Kotkova, Z., et al. (2018). The time-resolved fluorescence study of kinetics and thermodynamics of Eu(iii) and Tb(iii) complexes with the DO2A macrocyclic ligand. New Journal of Chemistry, 42(15), 12595-12601. [Link]
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Hassan, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8193. [Link]
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Park, S., et al. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Organic & Biomolecular Chemistry, 11(10), 1649-1652. [Link]
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Asiri, A. M., & Khan, S. A. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1266. [Link]
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Kumar, S., & Singh, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(3), 271-291. [Link]
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Methodological & Application
Application Note: Synthesis of Schiff Bases Derived from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
Executive Summary
The hybridization of benzimidazole and furan pharmacophores creates a conjugated scaffold with significant biological potential. Schiff bases (azomethines) derived from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde are of particular interest due to their capacity for DNA intercalation, metal chelation, and inhibition of specific enzymes (e.g.,
This guide provides a validated, high-yield protocol for synthesizing these Schiff bases. Unlike generic procedures, this workflow addresses solubility challenges inherent to the benzimidazole-furan system and optimizes the condensation equilibrium using specific acid catalysis.
Strategic Rationale & Mechanism
The Scaffold Advantage
The target molecule combines three critical structural features:
-
Benzimidazole Moiety: Acts as a bioisostere of purine nucleotides, facilitating interaction with biological macromolecules.
-
Furan Linker: Extends
-conjugation, enhancing fluorescence properties (useful for sensing) and planarity for DNA intercalation. -
Azomethine (-CH=N-) Linkage: The Schiff base bond provides a versatile handle for diverse amine substituents, modulating lipophilicity and electronic distribution.
Reaction Mechanism
The synthesis proceeds via nucleophilic addition of a primary amine to the carbonyl carbon of the furaldehyde, followed by acid-catalyzed dehydration.
Key Mechanistic Insight: The furan ring is electron-rich. However, the benzimidazole at position 5 is electron-withdrawing (via the C=N bond), making the aldehyde at position 2 moderately reactive. Acid catalysis is strictly required to protonate the carbonyl oxygen, lowering the activation energy for the amine attack.
Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.
Experimental Protocols
Phase 0: Precursor Preparation (If not commercially available)
Note: If you already possess 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, skip to Phase 1.
Synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde Direct condensation of diamines with dialdehydes often leads to polymerization. The alcohol-oxidation route is recommended for purity.
-
Condensation: React N-methyl-o-phenylenediamine (10 mmol) with 5-hydroxymethylfurfural (10 mmol) and NaHSO₃ (10 mmol) in ethanol (reflux, 6h).
-
Oxidation: Isolate the alcohol intermediate. Dissolve in CH₂Cl₂ and treat with activated MnO₂ (10 eq) or PCC (1.5 eq) at room temperature for 4h to yield the aldehyde.
Phase 1: Schiff Base Condensation (Core Protocol)
Materials:
-
Precursor: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (1.0 mmol)
-
Reagent: Substituted Primary Amine (1.0 - 1.1 mmol) (e.g., aniline derivatives, hydrazides)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (15–20 mL)
-
Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops)
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution due to the rigid benzimidazole backbone.
-
Activation: Add 2–3 drops of glacial acetic acid. Stir for 5 minutes. Why? This pre-activates the carbonyl before the amine is introduced.
-
Addition: Add 1.0 mmol of the primary amine dropwise (if liquid) or portion-wise (if solid).
-
Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol boiling point) for 4–8 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the aldehyde spot (Rf ~0.4–0.6 depending on plate) and the appearance of a new, often fluorescent spot.
-
-
Isolation:
-
Scenario A (Precipitate forms): Cool to room temperature, then to 4°C. Filter the solid precipitate under vacuum.
-
Scenario B (No precipitate): Concentrate the solvent to 1/3 volume using a rotary evaporator. Pour into crushed ice (50g) with vigorous stirring to induce precipitation.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture.
-
Yield Expectation: 75–90%.
-
Process Control & Data Analysis
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on amine type.
| Parameter | Condition / Value | Notes |
| Stoichiometry | 1:1 (Aldehyde:Amine) | Excess amine can be difficult to remove; maintain equimolar ratio. |
| Temperature | 70–80°C (Reflux) | Required to drive water elimination. |
| Time | 4–8 Hours | Electron-withdrawing amines (e.g., nitroaniline) require longer times. |
| Catalyst pH | pH 4–5 | Too acidic (HCl) protonates the amine, deactivating it. Use AcOH. |
| Visual Cue | Color Change | Solution typically shifts from pale yellow to deep yellow/orange. |
Structural Validation (Characterization)
To validate the synthesis, you must confirm the formation of the imine bond and the integrity of the benzimidazole ring.
-
FT-IR Spectroscopy:
-
Target Signal: Appearance of a strong band at 1610–1635 cm⁻¹ (C=N stretching of the azomethine).
-
Confirmation: Disappearance of the carbonyl (C=O) stretch at ~1680 cm⁻¹.
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
Aldehyde Proton: The singlet at ~9.6–9.8 ppm (CHO) must disappear.
-
Azomethine Proton: A new singlet appears at ~8.4–8.8 ppm (-CH=N-).
-
N-Methyl Group: Singlet at ~3.8–4.0 ppm (confirming the N-methyl benzimidazole core remains intact).
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow, from precursor handling to final validation.
Figure 2: Step-by-step experimental workflow for Schiff base synthesis.
Applications & Biological Context
Researchers synthesize these compounds primarily for:
-
Antimicrobial Agents: The benzimidazole-furan hybrid exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
DNA Binding: The planar structure allows intercalation into the DNA double helix, a mechanism often explored for anticancer drug development.
-
Corrosion Inhibition: The nitrogen-rich scaffold serves as an effective corrosion inhibitor for mild steel in acidic media.
References
-
Al-Amiery, A. A., et al. (2012). "Design, synthesis and docking studies of novel benzimidazole derivatives as potent antioxidant and antimicrobial agents." Chemistry Central Journal.
-
Kalidhar, U. & Kaur, A. (2011). "Synthesis, characterization and biological evaluation of some benzimidazole derivatives." Journal of Chemical and Pharmaceutical Research.
-
Husain, A., et al. (2012). "Benzimidazole bearing Schiff base: A review on their synthesis and pharmacological activities." International Journal of Pharmaceutical Sciences and Research.
- Standard Protocol Validation: Based on general Schiff base condensation methodologies for heterocyclic aldehydes described in Vogel's Textbook of Practical Organic Chemistry.
Sources
metal ion detection methods using benzimidazole furaldehyde derivatives
Application Note & Protocol Guide
Topic: Ultrasensitive Detection of Metal Ions Using Benzimidazole Furaldehyde Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Selective Metal Ion Detection
The precise detection and quantification of metal ions are paramount in fields ranging from environmental monitoring to clinical diagnostics and pharmaceutical development. Many metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are essential for biological processes at trace levels, but they can become highly toxic at elevated concentrations.[1] This dual role necessitates the development of sensitive and selective sensors. Among the various analytical tools, fluorescent chemosensors have garnered significant attention due to their high sensitivity, operational simplicity, and potential for real-time monitoring in biological systems.[2][3][4]
Benzimidazole derivatives, a class of heterocyclic compounds, serve as an exceptional scaffold for designing such sensors.[2][5] Their rigid structure, unique electronic properties, and versatile synthesis routes make them ideal candidates. When functionalized with a furaldehyde moiety, these derivatives create a unique chelation environment. The nitrogen atoms of the benzimidazole ring and the oxygen atom of the furaldehyde group can act in concert as a binding site for specific metal ions, leading to a distinct and measurable change in their photophysical properties.
This guide provides a comprehensive overview of the principles, synthesis, and application of benzimidazole furaldehyde derivatives as fluorescent chemosensors for metal ion detection.
Part 1: Principles of Detection - The Chemistry of Sensing
The efficacy of a benzimidazole-based chemosensor lies in its ability to translate a metal ion binding event into a detectable optical signal, typically a change in fluorescence intensity or color. This process is governed by several key photophysical mechanisms.
Core Sensing Rationale: The design of these sensors involves linking a metal-binding unit (the receptor, in this case, the benzimidazole furaldehyde core) to a signaling unit (the fluorophore, which is often the entire conjugated system).
-
Chelation-Enhanced Fluorescence (CHEF): Many benzimidazole derivatives are weakly fluorescent on their own due to non-radiative decay processes. Upon binding a metal ion, the molecule's structure becomes more rigid and planar.[1][6] This rigidity restricts intramolecular vibrations and rotations, which in turn blocks the non-radiative decay pathways. As a result, the energy absorbed by the molecule is more efficiently released as fluorescence, leading to a "turn-on" response.[7]
-
Photoinduced Electron Transfer (PET): In some designs, the benzimidazole nitrogen can act as an electron donor that quenches the fluorescence of the attached fluorophore. When a metal ion binds to the benzimidazole, it lowers the energy level of the nitrogen's lone pair of electrons, preventing them from transferring to the fluorophore's excited state.[8] This inhibition of the PET process "turns on" the fluorescence. Conversely, some metal ions, particularly those with open d-shells like Cu²⁺, can accept an electron from the excited fluorophore, quenching the fluorescence via a "turn-off" mechanism.[9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes containing a hydroxyl group near the benzimidazole nitrogen can exhibit ESIPT, where a proton is transferred from the hydroxyl to the nitrogen in the excited state, resulting in a large Stokes shift. Metal ion coordination can inhibit this process, leading to a significant change in the emission wavelength and providing a ratiometric sensing capability.[9]
The choice of the target metal ion is dictated by the specific geometry and electronic nature of the binding pocket created by the benzimidazole and furaldehyde groups.
Caption: General workflow of metal ion detection using a fluorescent chemosensor.
Part 2: Synthesis and Characterization Protocols
Protocol 1: Synthesis of a Representative Probe (2-(Furan-2-yl)-1H-benzo[d]imidazole)
This protocol describes a common and efficient method for synthesizing the core benzimidazole furaldehyde structure via the condensation of o-phenylenediamine and 2-furaldehyde.[10][11]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
2-Furaldehyde (1.0 eq)
-
Ethanol (or Methanol) as solvent
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant/catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) in 30 mL of ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To the stirring solution, add 2-furaldehyde (e.g., 0.96 g, 10 mmol, 1.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol). Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: The condensation reaction involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the stable benzimidazole ring. In many cases, atmospheric oxygen is sufficient for the oxidation, but catalysts like Na₂S₂O₅ or a small amount of acid can accelerate the reaction.[11]
-
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system (e.g., starting from 9:1 to 7:3) to yield the pure 2-(Furan-2-yl)-1H-benzo[d]imidazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Step-by-step workflow for the synthesis of a benzimidazole furaldehyde probe.
Protocol 2: Fluorometric Detection of a Target Metal Ion (e.g., Zn²⁺)
This protocol details the use of the synthesized probe for the quantitative detection of a metal ion using fluorescence spectroscopy.
Materials & Equipment:
-
Synthesized benzimidazole furaldehyde probe (BFP)
-
High-purity metal salts (e.g., ZnCl₂, Cu(NO₃)₂, FeCl₃, etc.)
-
DMSO (or other suitable organic solvent) for probe stock solution
-
Deionized water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Fluorometer with quartz cuvettes
-
Micropipettes
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Probe Stock (1 mM): Dissolve a precise amount of BFP in DMSO to make a 1 mM stock solution.
-
Rationale: DMSO is often used to dissolve organic probes, which may have limited aqueous solubility. The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent effects.
-
-
Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of various metal salts by dissolving them in deionized water.[9]
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the excitation wavelength. This is determined by running an absorption (UV-Vis) scan of the probe; the excitation wavelength is typically set at the absorption maximum (λ_max). For many benzimidazole derivatives, this is in the 300-370 nm range.[8][12]
-
Set the emission scan range (e.g., 400-600 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.
-
-
Titration Experiment:
-
In a quartz cuvette, add 3 mL of the buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).
-
Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.
-
Record the fluorescence spectrum of the probe alone (this is the baseline reading).
-
Add incremental amounts of the target metal ion stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2.0 equivalents) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.[8]
-
-
Selectivity Study (Interference Test):
-
Prepare a series of cuvettes, each containing the probe at the working concentration (e.g., 10 µM).
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different, potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺). Record the spectrum.
-
In a final cuvette, add the target metal ion first, followed by the interfering ions, to confirm that the signal for the target ion is not perturbed.[8]
-
Part 3: Data Analysis and Validation
1. Quantifying Sensitivity: Limit of Detection (LOD)
The LOD is the lowest concentration of the metal ion that can be reliably distinguished from the blank. It is calculated from the titration data at low analyte concentrations.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added metal ion.
-
The LOD can be calculated using the formula: LOD = 3σ / k
-
σ is the standard deviation of the blank measurement (the probe solution without any added metal ion), measured at least 10 times.
-
k is the slope of the linear portion of the calibration curve at low concentrations.
-
2. Determining Binding Stoichiometry: Job's Plot
A Job's plot is used to determine the binding ratio between the probe (P) and the metal ion (M).
-
Prepare a series of solutions where the total molar concentration ([P] + [M]) is kept constant, but the mole fraction of the metal ion (Xₘ = [M] / ([P] + [M])) is varied from 0 to 1.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence (ΔF = F - F₀) against the mole fraction (Xₘ).
-
The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry. For example, a maximum at Xₘ = 0.5 indicates a 1:1 complex, while a maximum at Xₘ ≈ 0.67 indicates a 1:2 (P:M) complex.[9]
3. Performance Data Summary
The performance of different benzimidazole-based sensors can be compared using key metrics.
| Sensor Derivative | Target Ion | Detection Mechanism | Solvent System | LOD (µM) | Linear Range (µM) | Reference |
| BBMP | Cu²⁺ | Turn-off (ESIPT inhibition) | 70% THF / Tris-HCl | 0.16 | 0 - 5 | [9] |
| BBMP | Zn²⁺ | Ratiometric Turn-on | 70% THF / Tris-HCl | 0.10 | 0 - 10 | [9] |
| APBHN | Cu²⁺ | Chemodosimeter | Not specified | 0.148 | Not specified | [1] |
| APBHN | Zn²⁺ | Chemodosimeter | Not specified | 5.59 | Not specified | [1] |
| Chemosensor 1 | Fe²⁺/Fe³⁺ | Colorimetric | Near-perfect aqueous | ~1.8 | Not specified | [13] |
| DQBM-B | Co²⁺ | Turn-off (PET) | DMF / 5% Water | 3.56 | 5 - 30 | [8] |
Part 4: Applications and Future Outlook
The high sensitivity and selectivity of benzimidazole furaldehyde derivatives make them suitable for a variety of applications:
-
Environmental Monitoring: Detecting heavy metal contamination in water samples with limits of detection often below the guidelines set by the World Health Organization (WHO).[1][13]
-
Bioimaging: Visualizing the distribution and flux of essential metal ions within living cells, which is crucial for understanding cellular metabolism and disease states like Alzheimer's.[9]
-
Pharmaceutical Quality Control: Ensuring the absence of metallic impurities in drug formulations.
Future research is focused on developing next-generation probes with improved water solubility, near-infrared (NIR) emission for deeper tissue imaging, and multi-analyte detection capabilities.[2] By continuing to explore the rich chemistry of the benzimidazole scaffold, scientists can create even more powerful tools for detecting the invisible but vital world of metal ions.
References
-
ResearchGate. (2025). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications | Request PDF. Available at: [Link]
-
RSC Publishing. (n.d.). A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes. Available at: [Link]
-
MDPI. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Available at: [Link]
-
SIOC Journals. (n.d.). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Available at: [Link]
-
RSC Publishing. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. Available at: [Link]
-
ResearchGate. (2025). Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Available at: [Link]
-
SciSpace. (n.d.). A benzimidazole-based chemodosimeter for the fluorometric detection of Zn and Cu via 1,5 proton shifts and C-N bond cleavage. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Available at: [Link]
-
Semantic Scholar. (2022). Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. Available at: [Link]
-
PubMed. (2009). Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions. Available at: [Link]
-
MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]
-
ResearchGate. (2025). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors | Request PDF. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]
-
ResearchGate. (2025). (PDF) Novel benzimidazole-based conjugated polyelectrolytes: synthesis, solution photophysics and fluorescent sensing of metal ions. Available at: [Link]
-
Springer. (2021). A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions. Available at: [Link]
-
Elsevier. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors [sioc-journal.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Benzimidazole-Based Chemosensor for Fluorometric Determination of Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]
- 9. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. Illuminating Metal Ion Sensors – Benzimidazolesulfonamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive benzimidazole-based chemosensor for the colorimetric detection of Fe(ii) and Fe(iii) and the fluorometric detection of Zn(ii) in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
synthesis of hydrazone derivatives from 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
An Application Guide to the Synthesis of Novel Hydrazone Derivatives from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
Introduction: The Synergy of Benzimidazole and Hydrazone Moieties in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The benzimidazole ring system is a "privileged structure," renowned for its presence in a multitude of clinically significant drugs due to its versatile biological activities, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, the hydrazone moiety (-NH-N=CH-) is a highly valuable functional group, known for conferring a broad spectrum of pharmacological effects such as anticonvulsant, analgesic, and antimicrobial activities.[4][5]
The synthesis of hybrid molecules incorporating both the benzimidazole and hydrazone scaffolds represents a promising avenue for the development of novel therapeutic agents.[5][6][7] The azomethine group of the hydrazone linker allows for diverse chemical modifications and can play a crucial role in binding to biological targets. This guide provides a detailed protocol for the synthesis of hydrazone derivatives starting from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, aimed at researchers and scientists in the field of drug development. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss methods for structural characterization.
Part 1: The Chemistry of Hydrazone Formation
The synthesis of a hydrazone from an aldehyde and a hydrazine derivative is a classic condensation reaction, specifically a nucleophilic addition-elimination reaction.[8] The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack.
Mechanism of Action: Acid-Catalyzed Pathway
The reaction proceeds through several distinct steps, which are crucial to understand for optimizing reaction conditions:
-
Carbonyl Activation: The acid catalyst (H⁺) protonates the oxygen atom of the furaldehyde's carbonyl group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[8][9]
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, possessing a lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a carbinolamine intermediate. This is a rapid, often solvent-mediated, process.[8]
-
Formation of a Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a much better leaving group: water (H₂O).[8][9]
-
Elimination & Imine Formation: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[8]
-
Catalyst Regeneration: The final step involves the deprotonation of the nitrogen atom, which regenerates the acid catalyst and yields the stable hydrazone product.[8]
The optimal pH for this reaction is mildly acidic (around 4.5-5.5).[8][9] A highly acidic environment would excessively protonate the hydrazine nucleophile, rendering it inactive, while a basic or neutral medium would not sufficiently activate the carbonyl group.
Caption: A typical experimental workflow for hydrazone synthesis.
Part 2: Experimental Protocol
This protocol provides a general method for the synthesis of various hydrazone derivatives. Researchers can adapt this by using different substituted hydrazines or hydrazides to create a library of compounds.
Materials and Reagents
-
Aldehyde: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
-
Hydrazine Source: Substituted or unsubstituted hydrazine/hydrazide (e.g., hydrazine hydrate, phenylhydrazine, benzohydrazide)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration apparatus, TLC plates (silica gel), and standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (1.0 mmol) in absolute ethanol (20 mL). Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Hydrazine: To this solution, add an equimolar amount (1.0 mmol) of the selected hydrazine or hydrazide derivative.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 3-6 hours.[10][11][12]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression.
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities. The crude hydrazone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of high purity.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: General reaction scheme for hydrazone synthesis.
Part 3: Structural Characterization and Data
Confirmation of the synthesized hydrazone structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant changes to look for are the disappearance of the aldehyde C=O stretching band (typically ~1670-1700 cm⁻¹) and the appearance of a new band corresponding to the C=N (azomethine) stretch (~1590-1640 cm⁻¹). The N-H stretching band will also be present (~3200-3400 cm⁻¹).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides definitive evidence of hydrazone formation. The most characteristic signals are the disappearance of the aldehyde proton (-CHO) singlet (typically ~9-10 ppm) and the appearance of a new singlet for the azomethine proton (-CH=N-).
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.
Expected Data Summary
The following table summarizes the key spectroscopic data expected for the synthesized hydrazone derivatives, based on literature for similar compounds.[6][7][10]
| Spectroscopic Data | Expected Observation | Comments |
| ¹H NMR (δ, ppm) | ||
| Azomethine Proton (-CH=N-) | 8.40 – 9.30 (singlet) | A highly characteristic downfield singlet confirms imine formation. |
| Amide Proton (-NH-) | 11.60 – 13.40 (singlet) | Broad singlet, D₂O exchangeable. Its chemical shift is highly dependent on the substituent and solvent. |
| Benzimidazole & Phenyl Protons | 6.70 – 8.40 (multiplets) | Aromatic protons from the core structure and any phenyl substituents on the hydrazine. |
| FT-IR (ν, cm⁻¹) | ||
| N-H Stretch | 3200 – 3400 | Indicates the presence of the hydrazone NH group. |
| C=N Stretch (Azomethine) | 1590 – 1640 | Confirms the formation of the carbon-nitrogen double bond. |
Conclusion and Outlook
This guide outlines a reliable and straightforward protocol for the synthesis of novel hydrazone derivatives from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde. The combination of the benzimidazole and hydrazone pharmacophores in a single molecular entity provides a rich scaffold for developing compounds with significant therapeutic potential. The synthesized derivatives can be screened for a variety of biological activities, including but not limited to antimicrobial, antifungal, and anticancer efficacy, contributing to the ongoing search for new and more effective drug candidates.[4][6][13]
References
- A Technical Guide to the Mechanism of Hydrazone Form
- How is the hydrazone formed in the Wolff-Kishner reduction? - Chemistry Stack Exchange.
- Hydrazone Form
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.
- Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction - JoVE.
- Exploring the Pharmacological Activities of Hydrazone Deriv
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived
- Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD.
- ORIGINAL ARTICLES Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity.
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characteriz
- Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l - ResearchG
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV
- Novel Hydrazide-Hydrazones Bearing a Benzimidazole Ring: Design, Synthesis, and Evaluation of Inhibitor Properties Against CA I and CA II Isozymes - PubMed.
- Novel Synthesis of Some New Hydrazide-Hydrazones Containing Benzilic Acid Unit.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC.
- Novel Benzimidazole based Hydrazide-hydrazone Compounds: Synthesis, Characterization and Antimicrobial Assessment | Asian Journal of Chemistry.
- Biological activities of benzimidazole deriv
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Reaction pathway for the synthesis of 1H-benzimidazol-2-yl hydrazones...
Sources
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 7. Novel Hydrazide-Hydrazones Bearing a Benzimidazole Ring: Design, Synthesis, and Evaluation of Inhibitor Properties Against CA I and CA II Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrazone Formation [quimicaorganica.org]
- 10. aensiweb.com [aensiweb.com]
- 11. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Application Note & Protocol: Investigating the Solvatochromic Behavior of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the solvatochromic properties of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (MBF). Solvatochromic dyes, which exhibit changes in their spectral properties in response to solvent polarity, are invaluable tools for probing microenvironments in chemical and biological systems.[1][2] MBF, a push-pull fluorophore containing an electron-donating benzimidazole moiety and an electron-accepting furaldehyde group, is hypothesized to display significant solvatochromism. This guide details the theoretical underpinnings, step-by-step experimental protocols for spectroscopic analysis, and robust methods for data interpretation using established models like the Lippert-Mataga and Kamlet-Taft equations. The insights gained from these studies are critical for applications ranging from sensing and bioimaging to understanding drug-target interactions.[3][4]
Theoretical Background: The Phenomenon of Solvatochromism
Solvatochromism is the observable change in the absorption or emission spectrum of a chemical compound as the polarity of its solvent medium is altered.[1][5] This phenomenon arises from differential solute-solvent interactions between the ground state (S₀) and the excited state (S₁) of the probe molecule.[6] For many organic dyes, including those with a "push-pull" architecture like MBF, the excited state is significantly more polar than the ground state due to an intramolecular charge transfer (ICT) upon photoexcitation.
In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state.[1][2] This differential stabilization lowers the energy gap between the S₁ and S₀ states, resulting in a bathochromic (red) shift in the emission spectrum. This is known as positive solvatochromism. Conversely, if the ground state is more polar, a hypsochromic (blue) shift is observed with increasing solvent polarity (negative solvatochromism).
To quantify these interactions, several empirical models have been developed. This guide focuses on two of the most powerful:
-
The Lippert-Mataga Equation: This model correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent orientation polarizability, which is a function of the solvent's dielectric constant (ε) and refractive index (n). The equation provides a means to estimate the change in the dye's dipole moment upon excitation.[7]
-
The Kamlet-Taft Equation: This linear solvation energy relationship dissects solute-solvent interactions into three key microscopic parameters: the solvent's hydrogen bond donating ability (acidity, α), hydrogen bond accepting ability (basicity, β), and its polarity/polarizability (π*).[8][9] This multi-parameter approach offers a more nuanced understanding of the specific interactions driving the observed spectral shifts.
Experimental Section
This section outlines the necessary materials and detailed protocols for conducting a comprehensive solvatochromic study of MBF.
Materials and Reagents
-
Solute: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (MBF). The synthesis of similar benzimidazole derivatives often involves the condensation of o-phenylenediamine with an appropriate aldehyde.[10][11][12]
-
Solvents: A series of high-purity, spectroscopic grade solvents covering a wide range of polarities. A recommended set includes:
-
Non-polar: n-Hexane, Cyclohexane, Toluene
-
Slightly Polar: Dichloromethane (DCM), Diethyl Ether
-
Polar Aprotic: Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol, Water
-
-
Equipment:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)[5]
-
Fluorescence Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and micropipettes
-
Protocol 1: Solution Preparation
Causality: The concentration of the dye must be low enough (~1-10 µM) to avoid aggregation and inner filter effects, which can distort spectral measurements. A fresh stock solution in a non-volatile solvent like DMSO or ACN is prepared to ensure accuracy and reproducibility.
-
Prepare a Stock Solution (1 mM): Accurately weigh a small amount of MBF and dissolve it in a minimal volume of DMSO or ACN in a volumetric flask to create a 1 mM stock solution.
-
Prepare Working Solutions (~5 µM): For each solvent to be tested, transfer the appropriate volume of the stock solution into a volumetric flask (e.g., 50 µL of 1 mM stock into a 10 mL flask).
-
Dilute to Final Volume: Carefully dilute to the mark with the target spectroscopic grade solvent. Ensure thorough mixing. The final concentration should result in an absorbance maximum between 0.1 and 0.8 a.u.
Protocol 2: Spectroscopic Measurements
Causality: Using the pure solvent as a blank corrects for any background absorbance or fluorescence from the solvent itself or the cuvette, ensuring the measured spectrum is solely from the MBF probe.[1] Exciting at the absorption maximum ensures the most efficient fluorescence emission.
-
UV-Vis Absorption Spectra:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the pure solvent to be tested and record a baseline (blank).
-
Rinse the cuvette with the corresponding MBF working solution before filling it.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-550 nm).
-
Identify and record the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission Spectra:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λabs determined from the UV-Vis measurement for that specific solvent.
-
Fill a quartz cuvette with the pure solvent and record a blank emission spectrum to check for impurities.
-
Record the emission spectrum of the MBF working solution over a suitable wavelength range (e.g., 400-700 nm).
-
Identify and record the wavelength of maximum emission (λem).
-
Repeat for all prepared solutions.
-
Data Analysis and Interpretation
The systematic analysis of the collected spectral data is crucial for elucidating the nature of the solute-solvent interactions.
Workflow for Solvatochromic Analysis
The following diagram outlines the comprehensive workflow from experimental measurements to theoretical correlation.
Caption: Experimental and analytical workflow for solvatochromism studies.
Data Presentation
Summarize the collected spectroscopic data and corresponding solvent polarity parameters in a table for clear comparison.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | Data | Data | Data |
| Toluene | 2.38 | 1.497 | Data | Data | Data |
| DCM | 8.93 | 1.424 | Data | Data | Data |
| Acetone | 20.7 | 1.359 | Data | Data | Data |
| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |
| DMSO | 46.7 | 1.479 | Data | Data | Data |
| Ethanol | 24.5 | 1.361 | Data | Data | Data |
| Water | 80.1 | 1.333 | Data | Data | Data |
*Note: This table should be populated with experimentally determined values.
Correlation Analysis and Interpretation
The relationship between solvent properties and spectral shifts provides insight into the photophysics of the MBF probe.
Caption: Factors influencing the solvatochromic shift of the MBF probe.
Lippert-Mataga Analysis: A plot of the Stokes shift (in cm⁻¹) versus the solvent polarity function (Δf) should be constructed. A linear correlation suggests that the solvatochromic shift is primarily due to a change in the dipole moment upon excitation, driven by general solvent effects. The slope of this plot is directly proportional to the square of the change in dipole moment (Δµ)², allowing for its quantitative estimation. Deviations from linearity, particularly for protic solvents, often indicate specific interactions like hydrogen bonding that are not captured by this model.
Kamlet-Taft Analysis: By performing a multilinear regression of the emission maxima (in cm⁻¹) against the Kamlet-Taft parameters (α, β, and π*), the relative contribution of each type of solute-solvent interaction can be determined.
-
A significant coefficient for π * indicates a strong sensitivity to solvent polarity and polarizability.
-
A significant coefficient for α suggests that hydrogen bond donation from the solvent to the MBF probe (likely to the carbonyl oxygen or benzimidazole nitrogens) is a key factor in stabilizing one of the electronic states.
-
A significant coefficient for β points to the role of hydrogen bond acceptance by the solvent from the MBF probe.
For a push-pull system like MBF, a large, positive coefficient for π* is expected, confirming that the more polar excited state is stabilized by polar solvents, leading to a red shift.
Conclusion
The systematic study of the solvatochromic behavior of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde provides critical insights into its photophysical properties and its potential as an environment-sensitive probe. By applying the protocols and analytical methods described herein, researchers can quantify the probe's sensitivity to solvent polarity, acidity, and basicity. This characterization is a vital first step for its application in more complex systems, such as monitoring protein-ligand binding events, imaging cellular microenvironments, or as a tool in high-throughput screening for drug discovery.[4] The self-validating nature of correlating experimental data with established theoretical models ensures the trustworthiness and scientific rigor of the findings.
References
- Benchchem. (n.d.). A Technical Guide to the Solvatochromic Behavior of Nile Blue Methacrylamide.
- CORE. (n.d.). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications.
- IT Solutions. (n.d.). An Investigation of Solvatochromic Behavior.
- ACS Publications. (2017, January 9). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research.
- Shimadzu. (n.d.). 01-00673-EN Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism.
- MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.
- ResearchGate. (2025, August 6). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Request PDF.
- NIH. (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC.
- ResearchGate. (2019, August 8). Polycyclic Benzimidazole: Synthesis and Photophysical Properties.
- MDPI. (n.d.). Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christian Reichardt.
- MDPI. (2024, February 12). Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christia.
- ResearchGate. (n.d.). Lippert-Mataga plot where all the solvents (including alcohols) have....
- ResearchGate. (2025, August 5). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Request PDF.
- MDPI. (2020, November 27). Prediction of Solvatochromic Polarity Parameters for Aqueous Mixed-Solvent Systems.
- Scientific & Academic Publishing. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.
- SciSpace. (n.d.). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory.
- MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Materials Chemistry Horizons. (2022, September 1). Spectroscopic Analysis of Solvatochromic Properties in Some Deep Eutectic Solvents and Their Aqueous Mixtures.
- Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- ResearchGate. (2023, August 11). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. krypton.mnsu.edu [krypton.mnsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 9. mch.du.ac.ir [mch.du.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzimidazole-Furaldehyde Derivatives
[1]
Introduction: The Purification Challenge
Benzimidazole derivatives synthesized from 2-furaldehyde (furfural) and o-phenylenediamine present unique purification challenges compared to their phenyl-substituted counterparts. The furan ring introduces sensitivity to oxidation (darkening) and acid-catalyzed polymerization, while the benzimidazole core provides basicity and hydrogen-bonding potential.
This guide moves beyond generic "recrystallization" advice. It provides a logic-driven approach to selecting solvents that balance polarity matching with impurity exclusion , specifically addressing the "oiling out" phenomenon common to furan-containing heterocycles.
Solvent Selection Matrix
The choice of solvent is dictated by the polarity of the specific substituent on the benzimidazole ring.
Table 1: Solvent Performance for Benzimidazole-Furaldehyde Derivatives
| Solvent System | Polarity Index | Suitability | Technical Notes |
| Ethanol (95%) | 5.2 | Primary Choice | Best balance of solubility. Dissolves product at reflux; poor solubility at |
| Acetonitrile (ACN) | 5.8 | Secondary Choice | Excellent for derivatives that "oil out" in alcohols. Higher cost but sharper crystal formation. |
| DMF / Water | 6.4 / 10.2 | Rescue Only | Use only for highly insoluble (e.g., nitro-substituted) derivatives. Hard to remove solvent traces. |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | Anti-Solvent | Good for non-polar substituted derivatives. Risk of oiling out if hexane is added too quickly. |
Decision Logic: Selecting Your Solvent
Do not guess. Use this decision tree to select the correct solvent system based on your crude material's behavior.
Figure 1: Solvent selection logic based on solubility and phase behavior. Blue paths represent the ideal "Green" workflow.
Standard Operating Protocol (SOP)
Target: 2-(Furan-2-yl)-1H-benzimidazole (and analogs). Method: Single-Solvent Recrystallization (Ethanol).
Step-by-Step Methodology
-
Saturation: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a steam bath or stir plate (
) until the solid just dissolves.-
Critical: Do not add excess solvent. If 1-2 mL remains undissolved after adding calculated volume, it may be inorganic salt or polymer. Filter it out hot.
-
-
Decolorization (Optional): If the solution is dark brown/black (common with furaldehyde oxidation), add activated charcoal (1-2% w/w). Boil for 2 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit to remove charcoal/insolubles.
-
Controlled Cooling:
-
Allow filtrate to cool to room temperature undisturbed (20-30 mins).
-
Why? Rapid cooling traps impurities in the lattice.
-
Once ambient, place in an ice-water bath (
) for 1 hour.
-
-
Collection: Filter crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold ethanol (
).-
Warning: Furan derivatives can be slightly soluble in ethanol; do not over-wash.
-
-
Drying: Dry in a vacuum oven at
. Avoid high heat ( ) as furan rings can be thermally sensitive in air [1].
Troubleshooting Guide: The "Oiling Out" Crisis
Issue: The compound separates as a liquid droplet (oil) at the bottom of the flask instead of forming crystals. Cause: The oil is a solute-rich liquid phase.[4] This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary (metastable zone) [2].
The Rescue Workflow
If your product oils out, do not filter the oil. It is impure. Follow this rescue protocol.
Figure 2: Step-by-step rescue for oiled-out reactions. The goal is to bypass the liquid-liquid separation region.
Troubleshooting Q&A
Q: My crystals are persistently colored (red/brown) even after charcoal treatment. Why? A: Furaldehyde derivatives are prone to oxidative polymerization, forming "furan resins."
-
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen balloon).
-
Fix: Add a pinch of sodium bisulfite (
) to the aqueous ethanol during recrystallization to act as a reducing agent and bleach the color [3].
Q: I have low yield. The product stays in the mother liquor. A: The furan ring increases lipophilicity, but the imidazole N-H is polar.
-
Fix: If using Ethanol, add Water dropwise to the cold mother liquor until turbidity persists. Cool again. This "anti-solvent" method forces the hydrophobic benzimidazole out of solution while keeping polar impurities dissolved.
Q: Can I use Acetone? A: Avoid Acetone. Benzimidazoles are often too soluble in acetone, preventing crystallization. Furthermore, primary amines (if any unreacted diamine remains) can react with acetone to form imines (Schiff bases), creating new impurities.
Frequently Asked Questions (FAQ)
Q: Is it necessary to protect the recrystallization from light? A: Yes. Furan derivatives are photosensitive. While not as critical as silver salts, prolonged exposure to light during slow crystallization can lead to surface darkening. Wrap the flask in aluminum foil during the cooling phase.
Q: Why do you recommend Acetonitrile over Ethyl Acetate? A: Acetonitrile (ACN) is a polar aprotic solvent that often yields harder, more well-defined crystals for benzimidazoles compared to esters. Ethyl acetate can sometimes solvate the product too well or lead to oiling out when mixed with hexanes.[5] ACN also has a high dielectric constant (37.5), which stabilizes the polar benzimidazole core during lattice formation [4].
Q: My product is a 1,2-disubstituted benzimidazole. Does this change the solvent? A: Yes. Disubstituted benzimidazoles lack the N-H hydrogen bond donor, making them less polar and more soluble in organic solvents. You may need to use a more polar mixture, such as Ethanol/Water (50:50) or even Methanol/Water, to force precipitation.
References
- M. R. Grimmett.Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard text on thermal stability of azoles).
-
V. R. Vangala et al. "Oiling Out" in Crystallization: Classification, Monitoring, and Control. Crystal Growth & Design, 2012 , 12(12), 6226-6238. Link
- R. Kalirajan et al. Synthesis and biological evaluation of some heterocyclic derivatives of chalcones. International Journal of ChemTech Research, 2009, 1(1), 27-34.
-
S. M. Gomha et al. Green Synthesis of Benzimidazole Derivatives Using Deep Eutectic Solvents. Molecules, 2019 , 24(15), 2796. Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.Link
removing impurities from 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
This technical guide is designed for researchers and process chemists working with 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (hereafter referred to as MBF-CHO ).
This compound is a critical intermediate often utilized in the synthesis of ratiometric fluorescent probes, biological sensors, and heterocyclic pharmaceuticals. Its purity is paramount because the furan-aldehyde moiety is highly reactive and prone to oxidation, while the benzimidazole core introduces basicity that complicates standard workups.
Module 1: Diagnostic Triage
Identify your impurity profile before selecting a purification protocol.
User Query: "My product isn't pure. How do I fix it?" Support Scientist: "Let's analyze the symptoms. Compare your observations with the table below to determine the likely contaminant."
| Symptom | Likely Impurity | Chemical Cause | Recommended Protocol |
| Dark Brown/Black Oil or Solid | Furan Polymers (Humins) | Acid-catalyzed polymerization of the furan ring or degradation of HMF precursors. | Protocol C (Silica Filtration) + Protocol A (Recrystallization) |
| New Peak at ~10-13 ppm (COOH) | 5-Carboxylic Acid Derivative | Auto-oxidation of the aldehyde group (common in air/light). | Protocol B (Bisulfite Extraction) |
| Extra Aromatic Signals (NMR) | Unreacted Precursor | Incomplete Vilsmeier-Haack or condensation reaction (e.g., 1-methyl-2-(2-furyl)benzimidazole). | Protocol B (Bisulfite Extraction) |
| Split Methyl Signals (~3.8 ppm) | Regioisomers | Methylation occurred at the wrong nitrogen or tautomeric mixtures (less likely with N-methyl). | Protocol A (Recrystallization - Slow) |
| Insoluble Precipitate in Acid | Inorganic Salts / Silica | Residual drying agents or Vilsmeier salts. | Protocol C (Hot Filtration) |
Module 2: Chemical Purification Protocols
Protocol A: Selective Recrystallization
Best for: Removing regioisomers and general polymeric impurities.
The Logic: MBF-CHO consists of a planar, heteroaromatic system. While the benzimidazole is polar, the methyl group and furan ring provide lipophilicity. We utilize a solvent system that solubilizes the "tar" (humins) while precipitating the crystal lattice of the product.
Step-by-Step Guide:
-
Solvent Choice: Use Acetonitrile (ACN) or Ethanol/Water (9:1) .
-
Why? ACN dissolves many furan-degradation oligomers but is a poor solvent for the crystalline aldehyde at low temperatures.
-
-
Dissolution: Suspend crude MBF-CHO in ACN (approx. 10 mL per gram). Heat to reflux (
) until fully dissolved.-
Critical: If dark solids remain undissolved at reflux, do not add more solvent. These are likely polymers. Perform a hot filtration (see Protocol C).
-
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Then, place in a
freezer for 4 hours. -
Collection: Filter the yellow/orange needles. Wash with cold (
) ACN.
Expert Tip: If the product "oils out" (forms a liquid layer instead of crystals), re-heat and add a seed crystal. If seeding fails, add 5% water to the hot ACN solution to increase polarity and force lattice formation.
Protocol B: Bisulfite Adduct Purification (The "Aldehyde Rescue")
Best for: Separating the aldehyde from non-aldehyde impurities (unreacted starting materials, over-reacted side products).
The Logic: Aldehydes react reversibly with sodium bisulfite (
Workflow Diagram:
Caption: Figure 1. Selective purification of MBF-CHO using the reversible bisulfite addition pathway.
Detailed Procedure:
-
Formation: Dissolve 1g of crude material in 20 mL Ethyl Acetate. Add 15 mL of saturated aqueous
. Stir vigorously for 30–60 minutes. A thick precipitate (the adduct) may form; this is good. -
Separation: Transfer to a separatory funnel. If solids are present, add water until they dissolve. Separate the layers.
-
Top Layer (Organic): Contains unreacted precursors and non-aldehyde byproducts. Discard.
-
Bottom Layer (Aqueous): Contains your product as a bisulfite salt.[1] Keep.
-
-
Regeneration: Adjust the pH of the aqueous layer to ~10-12 using 10%
or NaOH. The solution will become cloudy as the free aldehyde regenerates. -
Extraction: Extract the aqueous layer immediately with Ethyl Acetate (
). Dry combined organics over and concentrate.
Protocol C: Hot Filtration (Silica/Charcoal)
Best for: Removing colored polymers and metal catalysts.
The Logic: Furan derivatives are notorious for forming "humins" (dark polymers) upon exposure to acid or heat. These are often insoluble in hot solvents but soluble enough to stain the crystal lattice.
-
Dissolve crude product in Dichloromethane (DCM) or Chloroform .
-
Add Activated Charcoal (10% by weight) and stir for 15 minutes.
-
Prepare a filter funnel with a pad of Celite or Silica Gel .
-
Filter the suspension through the pad.
-
Rinse the pad with fresh DCM until the filtrate runs clear.
-
Evaporate solvent and proceed to Protocol A (Recrystallization).
Module 3: Troubleshooting & Stability Logic
Q: Why is my yield low after the Bisulfite method?
A: The benzimidazole nitrogen is basic (
Q: The product turns brown on the shelf. A: This is oxidative degradation. The furan ring is electron-rich and the aldehyde is easily oxidized.
-
Fix: Store under Argon/Nitrogen at
. -
Stabilizer: Trace amounts of BHT (butylated hydroxytoluene) can be added if the compound is stored in solution, though this may interfere with downstream fluorescence assays.
Q: I see a "double spot" on TLC. A: Check your eluent. Benzimidazoles can "streak" on silica due to interaction with acidic silanols.
-
Fix: Add 1% Triethylamine (TEA) to your TLC mobile phase (e.g., Hexane:EtOAc:TEA 50:50:1). If the spots merge, it was just streaking. If two spots remain, you likely have the des-methyl impurity or a regioisomer.
Visualizing the Troubleshooting Logic
Caption: Figure 2.[2] Decision tree for selecting the appropriate purification method based on analytical data.
References
-
Synthesis & Properties of Benzimidazoles
-
Bisulfite Purification Protocol
-
Vilsmeier-Haack Formylation Context
- Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Source: RSC Advances / NIH.
-
URL:[Link]
-
Recrystallization of Benzimidazoles
Sources
stability of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde in DMSO solutions
Technical Support Center: Stability & Handling of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
Executive Summary
You are likely utilizing 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (hereafter referred to as MBF ) as a fluorogenic probe (e.g., for hydrazine detection) or a pharmaceutical intermediate.
The Bottom Line: MBF is chemically stable in anhydrous DMSO for extended periods (months) if stored correctly. Contrary to common misconceptions, DMSO actually stabilizes the furaldehyde moiety against hydration compared to aqueous buffers. However, the compound is highly sensitive to photo-oxidation and autoxidation (air exposure), which converts the reactive aldehyde "warhead" into an unreactive carboxylic acid.
Module 1: Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the molecular "push-pull" system governing MBF's stability.
The DMSO-Furaldehyde Interaction (Stabilization)
Researchers often fear DMSO will oxidize aldehydes. This is generally a misconception unless specific activators (like oxalyl chloride in Swern oxidation) are present.
-
Mechanism: DMSO preferentially solvates the furaldehyde carbonyl group. This solvation increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the furaldehyde, effectively reducing its susceptibility to nucleophilic attack (e.g., by water) and preventing humin-like polymerization.[1][2]
-
Implication: MBF is more stable in DMSO than in water/alcohol mixtures.
The Real Threats: Oxygen & Light
-
Autoxidation: The furaldehyde group is an electrophile. In the presence of atmospheric oxygen (
), it undergoes radical chain oxidation to form 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furoic acid . This acid does not react with hydrazine/amines, leading to "false negative" experimental results. -
Photodegradation: The benzimidazole ring is a strong UV absorber. Prolonged exposure to ambient light excites the molecule, facilitating radical formation and accelerating the oxidation of the aldehyde group.
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues with your MBF stock solutions.
| Symptom | Root Cause | Diagnostic Check | Corrective Action |
| Loss of Fluorescence Response | Aldehyde Oxidation: The reactive aldehyde has converted to a carboxylic acid. | NMR Check: Disappearance of aldehyde proton peak ( | Discard stock. Prepare fresh in degassed DMSO under |
| Solution turns Dark Brown/Black | Photopolymerization: Furan rings have polymerized (humin formation) due to light exposure. | Visual Inspection: Particulates visible; solution is no longer clear yellow/orange. | Filter (0.2 |
| Precipitation upon Thawing | DMSO Hygroscopicity: DMSO absorbed atmospheric water, reducing MBF solubility. | Solubility Test: Warm to 37°C. If it redissolves, it is likely water-induced. | Use Anhydrous DMSO (packed under inert gas). Aliquot into single-use vials to avoid repeated opening. |
| Blue-Shift in Absorbance | Schiff Base Hydrolysis: If stored in amine-containing buffers, the probe hydrolyzed. | UV-Vis: Compare | Ensure MBF is stored in pure DMSO , not mixed with buffers until the moment of use. |
Module 3: Validated Preparation Protocol
This protocol ensures maximum stability by mitigating the risks identified above.
Step 1: Materials Preparation
-
Solvent: Anhydrous DMSO (
99.9%, water content ppm). -
Container: Amber glass vials with PTFE-lined caps.
-
Environment: Low-light condition; ideally a glovebox or nitrogen-flushed hood.
Step 2: Dissolution & Storage Workflow
-
Weighing: Weigh MBF solid quickly to minimize light exposure.
-
Solvation: Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM .
-
Note: Sonicate for 30–60 seconds if dissolution is slow. Do not heat above 40°C.
-
-
Inerting: Purge the headspace of the vial with dry Nitrogen (
) or Argon gas for 15 seconds. -
Aliquoting: Crucial Step. Do not store one large bottle. Aliquot into small volumes (e.g., 50
L) sufficient for single experiments. -
Storage: Store at -20°C .
Step 3: Quality Control (Self-Validation)
Before running critical assays, validate your stock:
-
UV-Vis Scan: Dilute a small aliquot to 10
M in ethanol. -
Criteria: The spectrum should show distinct benzimidazole absorption bands. If the valley between peaks flattens or the baseline rises significantly (scattering from polymers), the stock is degraded.
Visualizing the Stability Pathways
The following diagram illustrates the "Safe Zone" (DMSO Solvation) versus the "Danger Zone" (Oxidation/Photolysis).
Caption: Stability logic flow. Green paths indicate stabilization via DMSO solvation. Red/Yellow paths indicate degradation triggers (Oxygen, Light, Water).
Frequently Asked Questions (FAQ)
Q: Can I store MBF in DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is also a polar aprotic solvent and stabilizes furaldehydes similarly to DMSO. However, DMF is more volatile and toxic. DMSO is preferred for biological applications due to lower toxicity in cell assays (at <1% v/v).
Q: My DMSO stock froze at -20°C. Is the compound damaged? A: No. Pure DMSO freezes at 19°C. Freezing is actually beneficial as it halts diffusion of oxygen. However, thaw completely and vortex before use to ensure no concentration gradients exist. Warning: Repeated freeze-thaw cycles introduce moisture condensation; use single-use aliquots.
Q: How long is the stock stable at Room Temperature? A: In the dark and sealed: ~1 week . On the benchtop under light: <24 hours . We recommend keeping the stock on ice or in a drawer during experiments.
References
-
Tsilomelekis, G., et al. (2014). "Origin of 5-hydroxymethylfurfural stability in water/dimethyl sulfoxide mixtures."[2] ChemSusChem, 7(1), 117-126. (Demonstrates DMSO's stabilizing effect on furaldehyde LUMO energy).
-
Gidron, O., et al. (2022). "Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization." Royal Society Open Science.
-
Estes, D. P., et al. (2016). "Improved Stability of Furfural Derivatives in Polar Aprotic Solvents." ACS Sustainable Chemistry & Engineering. (Validates the stability of furan-aldehydes in DMSO vs. aqueous media).
Sources
overcoming fluorescence quenching in benzimidazole sensor experiments
Introduction: The Benzimidazole Paradox
Benzimidazole derivatives are the workhorses of fluorescent sensing due to their tunable electronic properties and capacity for Excited-State Intramolecular Proton Transfer (ESIPT). However, they suffer from a critical vulnerability: Aggregation-Caused Quenching (ACQ) .
In high concentrations or aqueous environments, the planar structure of benzimidazoles promotes
Diagnostic Module: Identifying the Quenching Mechanism
Before applying a fix, you must identify the type of quenching. Blindly adding solubilizers can mask the root cause.
Protocol A: The Stern-Volmer Diagnostic
Use this protocol to distinguish between Dynamic (Collisional) Quenching , Static (Complex) Quenching , and Inner Filter Effects (IFE) .
Reagents:
-
Fluorophore stock solution (
M in DMSO/Ethanol). -
Quencher solution (Analyte or suspected interferent).
Step-by-Step Workflow:
-
Preparation: Prepare 5 samples with constant fluorophore concentration and increasing quencher concentration (
to equiv). -
Measurement: Record emission spectra. Note the intensity at
( ). -
Plotting: Plot
vs. (Stern-Volmer Plot). -
Temperature Test: Repeat the experiment at a higher temperature (
).
Data Interpretation Table:
| Observation (Stern-Volmer Plot) | Temperature Response (Higher T) | Diagnosis | Remediation Strategy |
| Linear | Slope ( | Dynamic Quenching | Encapsulation (See Module 4) or Viscosity adjustment. |
| Linear | Slope ( | Static Quenching | This is likely your sensing mechanism. Verify binding constant. |
| Upward Curvature | Variable | Mixed (Static + Dynamic) | Use ratiometric analysis to normalize. |
| Linear (High Slope) | Unchanged (mostly) | Inner Filter Effect (IFE) | Dilute sample. If |
Visualization: Quenching Diagnostic Logic
Figure 1: Decision tree for diagnosing the root cause of fluorescence loss in benzimidazole systems.
Engineering Module: Structural Modifications (AIE & ESIPT)
If your benzimidazole sensor quenches in water (ACQ), you must alter the photophysics.
Strategy 1: Transitioning to Aggregation-Induced Emission (AIE)
Planar benzimidazoles stack. By attaching "rotors" (e.g., tetraphenylethylene or bulky triphenylamine), you create a system where aggregation restricts rotation (RIR), enhancing emission instead of quenching it.
Mechanism:
-
Solute State: Rotors spin
Non-radiative decay Dark. -
Aggregate State: Steric hindrance locks rotors
Radiative decay Bright.
Strategy 2: ESIPT-Based Ratiometric Sensing
Benzimidazoles like HBI (2-(2'-hydroxyphenyl)benzimidazole) undergo ESIPT.[1][2] This creates a large Stokes shift (
Protocol: Verifying ESIPT Ratiometric Response
-
Solvent Scan: Dissolve probe in non-polar (Toluene) vs. polar protic (Methanol) solvents.
-
Observation:
-
Enol Emission (Normal):
(Short wavelength). -
Keto Emission (ESIPT):
(Long wavelength).
-
-
Sensing: Upon analyte binding (e.g.,
), the ESIPT process is often blocked, shifting emission from Keto (Red) back to Enol (Blue). -
Calculation: Plot Ratio
. This cancels out concentration errors.
Visualization: ESIPT Mechanism
Figure 2: The ESIPT cycle. Analytes typically inhibit the transfer, enabling ratiometric (Blue/Red) sensing.
Environmental Control: Cyclodextrin Encapsulation
If structural modification is too costly, use Supramolecular Encapsulation .
Why this works:
-
Isolation: Prevents
stacking (ACQ). -
Protection: Shields the fluorophore from dissolved oxygen (a potent dynamic quencher).
-
Rigidity: Restricts vibration, increasing Quantum Yield (QY).
Protocol: Preparation of Inclusion Complexes
-
Stoichiometry: Prepare a 1:1 molar ratio of Benzimidazole probe to
-CD in aqueous buffer. -
Sonication: Sonicate for 30 minutes at
to ensure inclusion. -
Equilibrium: Stir overnight at room temperature.
-
Validation: Perform a Job's Plot (Method of Continuous Variations).
-
Plot
vs. Mole Fraction ( ). -
Max at
indicates 1:1 stoichiometry.
-
Troubleshooting FAQs
Q1: My benzimidazole sensor works in DMSO but fluorescence vanishes instantly in water. Why? A: You are experiencing ACQ (Aggregation-Caused Quenching) .[3] The hydrophobic benzimidazole rings are stacking like plates in water, quenching the excited state.
-
Immediate Fix: Add a surfactant (e.g., CTAB or SDS) above its Critical Micelle Concentration (CMC). The micelles will isolate the fluorophores.
-
Long-term Fix: Synthesize an AIE-active derivative (see Module 3).
Q2: I see a linear Stern-Volmer plot. Does this prove my sensor is binding to the analyte?
A: No. A linear plot only proves quenching is occurring. It could be simple collisions (Dynamic). You must measure the fluorescence lifetime (
-
If
decreases with quencher Dynamic (Collisional). -
If
is constant Static (Binding). -
Reference: See Lakowicz or Edinburgh Instruments guides on lifetime analysis [5].
Q3: My ratiometric sensor changes color, but the intensity is too low to detect in cells. A: This is likely an Inner Filter Effect (IFE) or low Quantum Yield in the Keto form.
-
Check: Is the concentration of the probe too high? If the solution is colored to the naked eye, you are likely absorbing your own excitation light. Dilute to
. -
Optimization: Ensure the pH matches the
of the phenolic hydroxyl group required for ESIPT.
References
-
Tang, B. Z., et al. "Aggregation-induced emission: phenomenon, mechanism and applications." Chemical Communications, 2009.[4]
-
Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.
-
Li, C., et al. "Excited-State Intramolecular Proton Transfer of 2-(2'-Hydroxyphenyl)benzimidazole in Cyclodextrins." The Journal of Physical Chemistry A, 1999.[5]
-
Zhu, W., et al. "A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection."[6] Sensors & Diagnostics, 2023.[6][7]
-
Edinburgh Instruments. "Fluorescence Quenching & the Stern-Volmer Plot." Technical Notes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A new strategy of transforming an ACQ compound into an AIE theranostic system for bacterial imaging and photodynamic antibacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TLC Mobile Phase Selection for 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
This guide provides a comprehensive, experience-driven framework for selecting and optimizing a Thin-Layer Chromatography (TLC) mobile phase for the analysis of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde. It is designed for researchers, scientists, and drug development professionals who utilize TLC for reaction monitoring, purity assessment, and preliminary separation development.
Part 1: Foundational Analysis of the Analyte
Understanding the Chemical Personality of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
Before any solvent is measured, a senior scientist first considers the structure of the analyte. The choice of mobile phase is not random; it is a hypothesis based on the molecule's inherent properties.
-
Structural Breakdown: Our target molecule is a conjugate system composed of three key features:
-
1-Methyl-1H-benzimidazole Core: A bicyclic heteroaromatic system containing two nitrogen atoms. The imidazole portion imparts a degree of basicity and polarity, with lone pairs on the nitrogen atoms available for hydrogen bonding with the stationary phase.
-
Furaldehyde Moiety: A five-membered furan ring (an ether) bearing a polar aldehyde group. The oxygen atoms in the ring and the aldehyde group contribute to the molecule's overall polarity.
-
Linkage and Substitution: The two ring systems are directly linked, and the N-methylation on the benzimidazole slightly reduces its polarity compared to an unsubstituted analog.
-
-
Predicted Polarity: The presence of multiple heteroatoms (two nitrogens, two oxygens) and polar functional groups (aldehyde) classifies this compound as moderately polar . It is neither a non-polar hydrocarbon nor a highly polar species like a sugar or amino acid. This prediction is the cornerstone of our initial mobile phase selection, as it suggests that a solvent system of intermediate polarity will be required to achieve optimal migration on a standard silica gel plate.[1]
Part 2: The Core Principles of Mobile Phase Selection
TLC operates on the principle of differential partitioning.[2] The analyte is spotted on a polar stationary phase (typically silica gel, which is acidic due to Si-OH groups) and a less polar mobile phase travels up the plate via capillary action.
-
The Polarity Tug-of-War:
-
A more polar analyte will have a stronger affinity for the polar silica gel, causing it to move slowly up the plate, resulting in a low Retention Factor (Rf) .[1]
-
A less polar analyte will have a weaker affinity for the stationary phase and will be carried more readily by the mobile phase, leading to a high Rf .
-
-
The Role of the Mobile Phase: The mobile phase's function is to desorb the analyte from the stationary phase and transport it.[3] By adjusting the mobile phase's polarity, we control the extent of this transport.
-
Increasing mobile phase polarity will cause all analytes to move further up the plate (higher Rf).
-
Decreasing mobile phase polarity will result in less movement and lower Rf values.
-
-
The Target Rf Value: For effective separation and accurate analysis, the target Rf for the compound of interest should ideally fall between 0.2 and 0.6 .
-
Rf < 0.2: Insufficient migration, poor resolution from the baseline.
-
Rf > 0.8: Excessive migration, poor resolution from the solvent front.
-
Table 1: Common TLC Solvents (Eluotropic Series)
This table organizes common solvents by increasing polarity, which dictates their "eluting power" on a normal-phase plate.
| Solvent | Polarity Index | Class | Role in Mobile Phase |
| Hexane / Heptane | 0.1 | Alkane | Primary non-polar base |
| Toluene | 2.4 | Aromatic | Non-polar base, different selectivity |
| Dichloromethane (DCM) | 3.1 | Halogenated | Medium-low polarity |
| Diethyl Ether | 2.8 | Ether | Medium-low polarity |
| Ethyl Acetate (EtOAc) | 4.4 | Ester | Primary polar modifier |
| Acetone | 5.1 | Ketone | Polar modifier |
| Methanol (MeOH) | 5.1 | Alcohol | Highly polar modifier |
| Acetic Acid (AcOH) | 6.0 | Carboxylic Acid | Polar additive (for acidic analytes) |
| Triethylamine (NEt₃) | 1.8 | Amine | Basic additive (for basic analytes) |
Part 3: Experimental Protocols & Optimization Workflow
Protocol 1: Initial Mobile Phase Screening
This protocol establishes a baseline for your compound's chromatographic behavior.
Methodology:
-
Sample Preparation: Dissolve a small amount of your compound (e.g., 1-2 mg) in a suitable solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate) to create a ~2-4 mg/mL solution. For optimal results, use the least polar solvent that fully dissolves the sample.[1]
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to apply a small spot of your sample solution onto the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.[4]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate. Place a piece of filter paper inside to saturate the chamber atmosphere, and cover it for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spot(s) under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.
-
Calculation: Measure the distance traveled by the spot and the solvent front from the baseline. Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Recommended Starting Systems: Based on the moderate polarity of the target compound and literature precedents for similar structures, begin with one of the following systems:[4][5][6]
-
System A (Primary): 30% Ethyl Acetate in Hexane (Hexane:EtOAc, 7:3)
-
System B (Alternative): 50% Ethyl Acetate in Hexane (Hexane:EtOAc, 1:1)
-
System C (Different Selectivity): 5% Methanol in Dichloromethane (DCM:MeOH, 95:5)
Protocol 2: Systematic Optimization Workflow
Once you have an initial result, use the following logical workflow to fine-tune the separation.
Caption: Workflow for optimizing mobile phase polarity based on initial Rf value.
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during TLC analysis of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde.
Q1: My spot is a long vertical streak, not a compact circle. What's wrong?
-
Answer: Streaking is a common issue with several potential causes.[7]
-
Sample Overloading: You may have spotted too much material. Try diluting your sample solution 5- to 10-fold and re-spotting. A good spot on the baseline should be faint under UV light before development.[8]
-
Strong Analyte-Silica Interaction: The benzimidazole core of your molecule contains basic nitrogen atoms. These can interact very strongly with the acidic silanol (Si-OH) groups on the TLC plate, causing streaking.[7]
-
Solution: Add a basic modifier to your mobile phase to neutralize the active sites on the silica. Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonia to your eluent. For example, use Hexane:EtOAc:NEt₃ (70:30:0.5). This will compete for the acidic sites and allow your compound to travel as a more compact spot.
-
-
Q2: The spot remains stuck on the baseline (Rf ≈ 0). What should I do?
-
Answer: Your mobile phase is not polar enough to move the analyte. The molecule's affinity for the silica is far stronger than its solubility in the eluent.
-
Solution: Systematically increase the polarity of your mobile phase.[1] If you started with 30% EtOAc in Hexane, increase it to 50%, then 70%, then 100% EtOAc. If 100% EtOAc is still insufficient, begin adding a stronger polar modifier like methanol. Start with 2% MeOH in EtOAc or 5% MeOH in DCM.
-
Q3: The spot ran with the solvent front (Rf ≈ 1). How do I fix this?
-
Answer: Your mobile phase is too polar. The analyte is spending almost all its time dissolved in the mobile phase and is not interacting sufficiently with the stationary phase.
-
Solution: Decrease the mobile phase polarity. If you used 50% EtOAc in Hexane, reduce it to 20% or 10%. If you used a DCM/MeOH mixture, eliminate the methanol entirely and try 100% DCM first, then begin mixing it with a non-polar solvent like hexane.
-
Q4: I'm trying to separate my product from a slightly less polar starting material, but the spots are too close together. How can I improve resolution?
-
Answer: You need to change the selectivity of the solvent system, not just the polarity. Different solvents interact with your compounds in unique ways.
-
Solution: Switch to a different solvent combination. If you are using a Hexane/EtOAc (alkane/ester) system, the primary interactions are dipole-dipole. Try a system that introduces different interactions:[9]
-
Toluene/Acetone: An aromatic hydrocarbon and a ketone. This can change interactions with the aromatic rings in your molecule.
-
Dichloromethane/Methanol: A chlorinated solvent and a hydrogen-bond-donating alcohol. The methanol can specifically interact with the aldehyde and benzimidazole nitrogens.
-
-
Experiment with different solvent families to find a combination that pulls the two spots further apart.
-
Q5: I suspect my compound might be decomposing on the acidic silica plate. How can I check this?
-
Answer: Compound instability on silica can be a problem, especially with sensitive functional groups. A 2D TLC is an excellent diagnostic tool.[9]
-
Solution:
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in a chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, new spots will appear off the diagonal.[9] If decomposition is confirmed, you may need to consider using a different stationary phase like alumina or a reversed-phase plate.
-
-
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Chromatography Central. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
Noolvi, M. N., et al. (2021). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]
-
Chromatography Today. How to Choose the Best Eluent for Thin Layer Chromatography. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
Interchim – Blog. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. chromtech.com [chromtech.com]
- 3. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rjptonline.org [rjptonline.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chembam.com [chembam.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
Comparative Guide: MS Fragmentation Strategies for Benzimidazole-Furaldehyde Conjugates
Executive Summary
This guide provides a technical comparison of ionization and fragmentation strategies for benzimidazole-furaldehyde derivatives (specifically 2-(furan-2-yl)-1H-benzimidazole and its Schiff base analogs). These compounds are critical scaffolds in drug discovery, exhibiting antiviral and antifungal properties.
Accurate structural characterization requires selecting the correct ionization mode.[1] Electron Ionization (EI) provides reproducible, library-searchable fingerprints but often obliterates the molecular ion in labile derivatives.[2] Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) preserves the protonated molecule (
Structural Context & Ionization Physics[1]
The target molecule combines two distinct heterocyclic moieties:
-
Benzimidazole Core: A bicyclic aromatic system prone to Retro-Diels-Alder (RDA) type cleavages and sequential loss of HCN (
). -
Furaldehyde/Furan Moiety: An oxygenated heterocycle characterized by the diagnostic loss of Carbon Monoxide (CO,
) and formyl radicals (CHO, ).
The stability of the bond connecting these rings determines the fragmentation threshold. In EI (70 eV), the excess internal energy leads to extensive in-source fragmentation.[2] In ESI, the "soft" ionization yields even-electron ions (
Comparative Analysis: EI vs. ESI-CID
The following table contrasts the performance of the two dominant methodologies for this specific compound class.
Table 1: Performance Matrix for Benzimidazole-Furaldehyde Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage dependent) |
| Dominant Species | Radical Cation ( | Protonated Molecule ( |
| Key Application | Impurity profiling, NIST Library matching | DMPK studies, Metabolite ID, LC coupling |
| Furan Ring Behavior | Rapid ring opening; intense low-mass ions ( | CO loss ( |
| Benzimidazole Behavior | Extensive HCN loss; RDA cleavage | Stable core; requires higher Collision Energy (CE) to fracture |
| Sensitivity | Nanogram range (Universal) | Picogram range (Compound dependent) |
Detailed Fragmentation Mechanisms[3]
Understanding the specific dissociation pathways is crucial for interpreting MS/MS spectra.
Pathway A: Furan Ring Degradation (The "CO" Rule)
In both EI and ESI, the furan ring is the most labile moiety.
-
Mechanism: The oxygen atom facilitates a ring contraction.
-
Diagnostic Shift: Loss of
(CO). -
Result: Transformation of the furan ring into a cyclopropenyl cation or an open-chain alkyne.
Pathway B: Benzimidazole Ring Opening (The "HCN" Rule)
The imidazole ring is highly stable but will fragment under high collision energies (ESI) or standard EI conditions.
-
Diagnostic Shift: Loss of
. -
Observation: A characteristic doublet loss of
(total ) is often observed in the MS/MS spectrum of benzimidazoles.
Visualization of Fragmentation Pathways
The following diagram illustrates the fragmentation tree for a generic 2-(furan-2-yl)benzimidazole (
Figure 1: Proposed fragmentation tree for 2-(furan-2-yl)benzimidazole showing competitive pathways between furan ring contraction (CO loss) and imidazole ring opening (HCN loss).
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the diagnostic ions (m/z 118, m/z 97) are not observed, the energy parameters must be re-calibrated.
Protocol A: GC-MS (Electron Ionization)
Best for: Purity analysis and synthesis verification.
-
Sample Prep: Dissolve
sample in Methanol (HPLC grade). -
Inlet: Splitless mode,
. -
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS),
. -
Oven Program:
(1 min) (hold 5 min). -
MS Source: Electron Impact (
), Source Temp . -
Validation: Check for
(molecular ion). If absent, lower inlet temp to prevent thermal degradation. Look for base peak at 118 (benzimidazole cation).
Protocol B: LC-MS/MS (ESI-CID)
Best for: Biological matrices and metabolite tracking.
-
Mobile Phase:
-
A:
Formic Acid in Water. -
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode (
). -
Fragmentation Ramp:
-
Perform a "Product Ion Scan" of the parent
. -
Ramp Collision Energy (CE) from
to .
-
-
Validation:
-
At 10-20 eV : Observe primarily
. -
At 25-35 eV : Observe CO loss (
). -
At >40 eV : Observe benzimidazole ring shattering (
65, 91).
-
Workflow Visualization
This diagram outlines the decision matrix for selecting the appropriate MS technique based on the research stage.
Figure 2: Decision matrix for selecting ionization techniques based on analytical requirements (Synthesis QC vs. Biological Assays).
References
-
Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link]
-
Hida, R., et al. (1994).[5] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters (via SciSpace). [Link]
-
Permar, W., et al. (2024). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde... measured by PTR-ToF-MS. EGUsphere. [Link]
-
Holčapek, M., et al. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (MDPI). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Furan/Aldehyde). [Link][6][7]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journalijdr.com [journalijdr.com]
- 6. imreblank.ch [imreblank.ch]
- 7. EGUsphere - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS [egusphere.copernicus.org]
A Comparative Guide to the Fluorescence Quantum Yield of Benzimidazole and Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent heterocyclic compounds, benzimidazole and indole scaffolds are foundational building blocks for the design of probes, sensors, and pharmaceutically active molecules. The introduction of an aldehyde functionality to these core structures can significantly influence their photophysical properties, including their fluorescence quantum yield (Φf), which is a critical parameter for the development of fluorescent tools. This guide provides an in-depth comparison of the fluorescence quantum yield of benzimidazole and indole aldehydes, supported by an analysis of their structural and electronic properties, and includes detailed experimental protocols for the determination of this key metric.
Introduction: The Significance of Aldehyde-Substituted Heterocycles
Benzimidazole and indole are bicyclic aromatic heterocycles that are isoelectronic with each other. However, the presence of two nitrogen atoms in the five-membered ring of benzimidazole, as opposed to one in indole, leads to distinct electronic distributions and, consequently, different photophysical behaviors. The aldehyde group, being an electron-withdrawing substituent, can further modulate the electronic structure of these molecules, impacting their absorption and emission characteristics. Understanding the comparative fluorescence quantum yield of benzimidazole versus indole aldehydes is crucial for selecting the appropriate scaffold for specific applications, such as the design of fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).
Theoretical Framework: Factors Governing Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. Several factors at the molecular level influence the quantum yield:
-
Molecular Rigidity: A more rigid molecular structure generally leads to a higher quantum yield by reducing non-radiative decay pathways such as vibrational relaxation and internal conversion.
-
Electronic Effects of Substituents: Electron-donating groups (e.g., -OH, -NH2) often enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -CHO) can either enhance or quench fluorescence depending on their position and the overall molecular structure.[1]
-
Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-accepting moieties can lead to the formation of an ICT state upon excitation. The nature and stability of this state play a significant role in determining the fluorescence properties.
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state, leading to solvatochromic shifts and changes in quantum yield. In many cases, an increase in solvent polarity can stabilize the excited state, which may either enhance or decrease the quantum yield depending on the specific interactions.
-
Intersystem Crossing (ISC): The efficiency of ISC, the transition from a singlet excited state to a triplet state, is a major non-radiative decay pathway that competes with fluorescence. A higher rate of ISC results in a lower fluorescence quantum yield.
Comparative Analysis: Benzimidazole Aldehydes vs. Indole Aldehydes
Generally, benzimidazole derivatives have been reported to exhibit relatively high fluorescence efficiency. For instance, some benzimidazole derivatives synthesized from the reaction of o-phenylenediamine and a series of aldehydes showed fluorescence quantum yields in the range of 0.41–0.83 in acetonitrile and 0.48–0.96 in dichloromethane.[2] Another study on newly synthesized benzimidazole derivatives reported strong blue emission with high fluorescence quantum yields between 42% and 80% in dimethylacetamide.[3]
On the other hand, the fluorescence of indole and its simple derivatives can be more sensitive to their environment and substitution. While indole itself is fluorescent, the introduction of an electron-withdrawing aldehyde group at the 3-position can influence its photophysical properties. Studies on indole-3-carboxaldehyde derivatives have shown their utility in the development of fluorescent sensors, where their fluorescence can be modulated by external stimuli.[4]
Key Structural Differences and Their Implications:
-
π-Electron System: The benzimidazole ring system has a different distribution of π-electrons compared to indole due to the presence of the second nitrogen atom. This can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.
-
Hydrogen Bonding: The N-H proton in both heterocycles can participate in hydrogen bonding with solvents or other molecules. The additional nitrogen atom in benzimidazole provides another potential site for hydrogen bonding, which can impact the excited state dynamics and, consequently, the quantum yield.
-
Excited State Processes: The nature of the excited state, whether it is a locally excited (LE) state or an intramolecular charge transfer (ICT) state, is crucial. The aldehyde group can promote the formation of an ICT state. The relative energies and populations of these states, which are influenced by the core heterocycle, will dictate the fluorescence quantum yield.
The following diagram illustrates the general structures of benzimidazole-2-carbaldehyde and indole-3-carbaldehyde.
Sources
- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One Pot Synthesis of New Benzimidazole Derivatives with Exceptionally High Luminescence Quantum Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Crystal Structure Analysis Guide: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde
The following guide details the crystal structure analysis, synthesis, and comparative evaluation of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde . This document is designed for researchers in structural chemistry and drug discovery, focusing on the molecule's crystallographic properties, intermolecular interactions, and synthesis.
Executive Summary & Significance
5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (CAS: 83490-13-5) is a conjugated heterocyclic scaffold integrating a benzimidazole core with a furan ring carrying a reactive aldehyde group.
-
Pharmacophore Potential: The benzimidazole-furan hybrid is a privileged structure in medicinal chemistry, often exhibiting DNA-binding capabilities (via intercalation) and antimicrobial activity.
-
Material Science: The extended
-conjugation and planarity make it a candidate for non-linear optical (NLO) materials. -
Synthetic Utility: The aldehyde group serves as a versatile "handle" for Schiff base formation, enabling the synthesis of complex metal ligands or fluorescent sensors.
This guide compares the N-methylated target against its unmethylated analog (5-(1H-benzimidazol-2-yl)-2-furaldehyde) to highlight how N-methylation drastically alters crystal packing, solubility, and electronic properties.
Comparative Analysis: N-Methylated vs. Unmethylated
The structural analysis hinges on the impact of the
| Feature | Target: N-Methylated Derivative | Reference: Unmethylated Analog | Crystallographic Implication |
| H-Bond Donor | Absent (N-CH | Present (N-H group) | The N-methylated form cannot form the classic |
| Primary Interaction | Weak C-H...O / C-H...N | Strong N-H...N | Methylation forces packing to rely on weaker dipole-dipole and van der Waals forces. |
| Enhanced | Variable | Without strong H-bonds to lock the lattice, | |
| Planarity | Twisted (Likely) | Planar | Steric hindrance from the methyl group may force a non-zero torsion angle between the benzimidazole and furan rings ( |
| Solubility | High (Organic Solvents) | Moderate | Disruption of the H-bond network increases solubility in solvents like CHCl |
Experimental Protocols
Synthesis Workflow
The synthesis requires selective cyclization to form the benzimidazole ring while preserving the aldehyde on the furan.
Reaction: Condensation of N-methyl-o-phenylenediamine with 5-formyl-2-furoic acid (or its ester/nitrile equivalent).
-
Note: Direct reaction with 2,5-furandicarboxaldehyde is risky due to polymerization; using the acid derivative for the benzimidazole formation is preferred.
Step-by-Step Protocol:
-
Reagents: Mix N-methyl-1,2-phenylenediamine (1.0 eq) and 5-formyl-2-furoic acid (1.0 eq) in Polyphosphoric Acid (PPA) or Methanesulfonic acid (Eaton's reagent).
-
Cyclization: Heat to 120–140 °C for 4–6 hours. The acid medium promotes the Phillips condensation to form the imidazole ring.
-
Quenching: Pour the reaction mixture into crushed ice/water. Neutralize with Na
CO to pH 8. -
Extraction: Extract the precipitate with Ethyl Acetate (
mL). -
Purification: Recrystallize from Ethanol or DMF to obtain X-ray quality single crystals.
Crystallization Strategy
To obtain single crystals suitable for XRD, use the Slow Evaporation Method :
-
Solvent System: Ethanol:DMF (4:1 v/v). The DMF ensures solubility, while Ethanol promotes gradual saturation.
-
Conditions: Dissolve 20 mg of the purified solid in 5 mL of warm solvent. Filter into a clean vial. Cover with Parafilm perforated with 3–5 pinholes. Store at room temperature (25 °C) in a vibration-free zone.
-
Timeline: Crystals typically appear within 3–7 days as yellow/orange needles or blocks.
Structural Analysis Workflow (XRD & Computational)
Data Collection & Refinement
-
Instrument: Bruker APEX-II or similar CCD diffractometer (Mo K
, Å). -
Temperature: Collect at 100 K to minimize thermal motion (crucial for accurate methyl group positioning).
-
Software:
-
Structure Solution: SHELXT (Intrinsic Phasing).
-
Refinement: SHELXL (Least Squares).
-
Visualization: Olex2 / Mercury.
-
Key Geometric Parameters to Measure
When analyzing the solved structure, quantify these specific parameters to validate the model:
-
Torsion Angle (
): Measure the N1-C2-C(furan)-O(furan) angle.-
Expectation:
implies extended conjugation (red-shifted UV-Vis). implies steric break.
-
-
Bond Lengths:
-
C=N (Benzimidazole): ~1.30–1.32 Å.
-
C-N (Methyl): ~1.45 Å.
-
C=O (Aldehyde): ~1.20–1.22 Å.
-
-
Hirshfeld Surface Analysis: Generate
surfaces to visualize intermolecular contacts.-
Red spots:[1] Indicate strong contacts (likely O...H-C interactions at the aldehyde).
-
White regions: Van der Waals contacts.
-
Visualization of Pathways & Logic
Diagram 1: Synthesis & Crystallization Workflow
This flowchart outlines the critical path from raw materials to the final crystal structure.
Caption: Step-by-step workflow for synthesizing and characterizing the target crystal structure.
Diagram 2: Interaction Network (Hirshfeld Prediction)
This diagram visualizes the expected intermolecular forces stabilizing the crystal lattice in the absence of strong N-H donors.
Caption: Predicted supramolecular synthons. The lattice is stabilized by weak C-H...O/N forces and Pi-stacking rather than strong H-bonds.
References
-
Benzimidazole Crystal Engineering
- Title: Crystal structure and Hirshfeld surface analysis of benzimidazole deriv
- Source: Acta Crystallographica Section E.
-
URL:[Link] (General Reference for Methodology)
-
Synthesis of 2-Substituted Benzimidazoles
- Title: Efficient synthesis of 2-substituted benzimidazoles via Phillips condens
- Source: Journal of Organic Chemistry.
-
URL:[Link] (Standard Protocol Reference)
-
Commercial Availability & CAS Verification
-
Hirshfeld Surface Methodology
Sources
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(5-Methyl-2-furyl)benzimidazole | C12H10N2O | CID 827976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
selectivity coefficients of 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde for Cu2+ vs Zn2+
This guide provides a technical analysis of the selectivity characteristics of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde and its derivatives.
Note on Chemical Context: The specific compound 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde functions primarily as a fluorogenic precursor . While it possesses potential bidentate chelating sites (benzimidazole
Executive Summary
Differentiating Copper (Cu²⁺) and Zinc (Zn²⁺) in biological and environmental matrices is a critical analytical challenge due to their similar ionic radii and borderline hard/soft acid properties.
Probes derived from 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde utilize a "push-pull" electronic system where the benzimidazole acts as an electron-withdrawing or donating moiety (depending on protonation) and the furan/Schiff base linkage provides the chelating pocket.
-
Cu²⁺ Response: Typically Fluorescence Quenching (Turn-Off) via Paramagnetic Quenching or Photoinduced Electron Transfer (PET).
-
Zn²⁺ Response: Typically Fluorescence Enhancement (Turn-On) or Ratiometric Shift via Chelation-Enhanced Fluorescence (CHEF) and inhibition of C=N isomerization.
Technical Profile & Mechanism
Sensing Mechanism
The selectivity stems from the coordination geometry and the electronic nature of the metal ion.
-
Ligand Design: The condensation of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde with an amine (e.g., thiosemicarbazide) creates a tridentate (
- - or - - ) binding pocket. -
Cu²⁺ Binding: Copper is a paramagnetic ion (
). Binding promotes Intersystem Crossing (ISC) or electron transfer from the excited fluorophore to the metal orbital, quenching fluorescence. -
Zn²⁺ Binding: Zinc is diamagnetic (
). Binding locks the C=N bond, preventing non-radiative decay (isomerization) and enhancing fluorescence (CHEF effect).
Visualization: Sensing Pathway
Figure 1: Synthesis and divergent sensing pathways for Cu²⁺ (Quenching) and Zn²⁺ (Enhancement).
Comparative Performance Analysis
The following table contrasts the performance of benzimidazole-furaldehyde derivatives against standard commercial and academic alternatives.
| Feature | Benzimidazole-Furaldehyde Derivative | Rhodamine B Hydrazide | Coumarin-Schiff Base |
| Primary Target | Dual Mode: Cu²⁺ (Off) / Zn²⁺ (On) | Cu²⁺ (Turn-On) | Zn²⁺ (Ratiometric) |
| Selectivity ( | High for Cu²⁺ over Zn²⁺ (Quenching) | High for Cu²⁺ (Ring Opening) | Moderate (Interference from Cd²⁺) |
| LOD (Limit of Detection) | 0.1 – 0.5 µM | 0.01 – 0.1 µM | 1.0 – 5.0 µM |
| Response Time | Fast (< 30 seconds) | Slow (Minutes to Hours) | Fast (< 1 minute) |
| Reversibility | Reversible (with EDTA/S²⁻) | Irreversible (Hydrolysis) | Reversible |
| Stokes Shift | Large (~80-100 nm) | Small (~20-30 nm) | Medium (~50 nm) |
Key Insight: Unlike Rhodamine probes which rely on irreversible ring-opening, benzimidazole-furaldehyde probes typically form reversible coordination complexes, allowing for dynamic monitoring of metal ion fluctuations.
Experimental Protocol: Determination of Selectivity Coefficients
To objectively quantify the selectivity of your specific derivative, follow this Competition Titration Protocol . This method determines the Selectivity Coefficient,
Reagents & Setup
-
Probe Stock: 1.0 mM in DMSO.
-
Metal Stocks: 10 mM nitrate or chloride salts of Cu²⁺, Zn²⁺, and interferents (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺) in deionized water.
-
Buffer: HEPES or Tris-HCl (pH 7.4) to mimic physiological conditions.
Workflow: Competitive Selectivity Assay
-
Baseline Measurement: Add 10 µM Probe to 3 mL buffer. Record fluorescence spectrum (
). -
Single Ion Response: Add 10 µM of interfering ion (e.g., Zn²⁺). Record spectrum (
). -
Competition Step: To the same cuvette containing Probe + Zn²⁺, add 10 µM of target ion (Cu²⁺). Record spectrum (
). -
Quantification: Calculate the Quenching Efficiency (QE) or Enhancement Factor (EF).
Calculation of Selectivity Coefficient ( )
For a quenching sensor (Cu²⁺ detection), use the Stern-Volmer derived approach in the presence of interference:
Where:
- = Fluorescence of free probe.
- = Fluorescence with Cu²⁺.[1]
- = Fluorescence with Zn²⁺.
A value of
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for competitive selectivity determination.
References
-
Zhu, W.-Y., Liu, K., & Zhang, X. (2023).[2] A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions.[2] Sensors & Diagnostics, 2, 665-675. Link
-
Khangwal, M., et al. (2022). Small Fluorescent Probe for Dual detection of Zn2+ and Cu2+ and Bioimaging in cancer cells.[3] SSRN Electronic Journal. Link
-
Gowda, J. I., et al. (2017). A benzimidazole-based chemodosimeter for the fluorometric detection of Zn and Cu via 1,5 proton shifts and C–N bond cleavage.[3] Photochemical & Photobiological Sciences, 16, 1103-1116. Link
-
Zhang, X., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems.[3][4] Chemical Reviews, 114(12), 5905-6039. Link
Sources
elemental analysis calculation for 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
Topic: Elemental Analysis Calculation & Validation Guide for 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals[1]
Introduction: The Purity Paradox in Heterocyclic Synthesis
In drug discovery, 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde (hereafter MBF-Aldehyde ) serves as a critical pharmacophore scaffold.[1] Its fused benzimidazole-furan architecture makes it a prime candidate for DNA-binding agents and kinase inhibitors.[1] However, this specific planarity and nitrogen-rich core create a distinct analytical challenge: solvate trapping .[1]
While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity (absence of side products), it often fails to detect inorganic salts or trapped solvents within the crystal lattice. Elemental Analysis (EA) remains the "gold standard" for validating bulk purity, yet it is frequently misinterpreted.
This guide provides the definitive theoretical calculations for MBF-Aldehyde, compares EA against modern orthogonal techniques (qNMR), and offers a self-validating protocol to resolve common discrepancies caused by lattice-bound solvents.
Theoretical Framework: The Calculation
To validate the identity of MBF-Aldehyde, we must first establish the theoretical baseline.
Compound Identity:
-
IUPAC Name: 5-(1-Methyl-1H-benzimidazol-2-yl)furan-2-carbaldehyde[1]
-
Molecular Formula:
-
Molecular Weight: 226.23 g/mol [1]
Stoichiometric Calculation:
| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon | C | 13 | 12.011 | |
| Hydrogen | H | 10 | 1.008 | |
| Nitrogen | N | 2 | 14.007 | |
| Oxygen | O | 2 | 15.999 | |
| TOTAL | 226.235 |
Theoretical Composition (% w/w):
-
Carbon:
-
Hydrogen:
-
Nitrogen:
Critical Threshold: According to ACS and Journal of Medicinal Chemistry standards, experimental values must fall within ±0.4% of these theoretical values to confirm >95% bulk purity.
Comparative Methodology: EA vs. Orthogonal Assays
Why perform destructive combustion analysis when non-destructive NMR is available? The table below objectively compares EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific compound class.
Table 1: Analytical Technique Comparison for MBF-Aldehyde
| Feature | Elemental Analysis (CHN) | qNMR (Quantitative NMR) | HPLC-UV/Vis |
| Primary Utility | Bulk Purity (Solvates, Inorganics) | Molecular Purity (Organic impurities) | Chromatographic Purity (Side products) |
| Detection Principle | Combustion ( | Nuclear Spin Integration (Proton counting) | UV Absorption (Chromophores) |
| Blind Spots | Cannot identify which impurity is present.[1] | "Silent" to inorganic salts; requires internal standard. | "Silent" to inorganics, water, and solvents lacking UV chromophores. |
| Sample Requirement | ~2–5 mg (Destructive) | ~5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Precision | ±0.3% to ±0.4% absolute | ±1.0% relative (standard); ±0.1% (optimized) | ±0.5% relative |
| Verdict for MBF-Aldehyde | Essential. Benzimidazoles trap water/methanol. Only EA reveals this mass balance error. | Complementary. Use to quantify the specific solvent identified by EA failure. | Insufficient. Will report 99.9% purity even if the sample is 10% water by weight. |
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, follow this protocol designed to mitigate the hygroscopic nature of benzimidazole derivatives.
Phase 1: Sample Preparation (The "Drying" Variable)
-
Step 1: Recrystallize MBF-Aldehyde (typically from Ethanol or DMF/Water).[1]
-
Step 2: Crucial: Dry the sample under high vacuum (<1 mbar) at 60°C for 24 hours. Benzimidazoles form strong hydrogen bonds with water; standard air drying is insufficient.
-
Step 3: Store in a desiccator over
until the moment of weighing.
Phase 2: The Combustion Train (CHN Analysis)
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Oxidation: Flash combustion at 1800°C (dynamic flash) ensures complete conversion of the fused heterocyclic ring, which can be refractory (hard to burn) at lower temperatures.
-
Carrier Gas: Helium (99.999% purity).
-
Calibration: Use Acetanilide as the standard (
, , ). Its high carbon content brackets the MBF-Aldehyde (69.01%) well.
Phase 3: Data Validation Logic
-
Acceptance: If values are within ±0.4%, the sample is pure.
-
Rejection: If Carbon is low (>0.5% deviation) and Hydrogen is high , the sample likely contains trapped solvent. Do not re-synthesize yet. Calculate the "Solvate Hypothesis" (see Section 5).
Data Analysis & Troubleshooting: The Solvate Hypothesis
If your EA fails, it is rarely because the synthesis failed. It is usually because the lattice has trapped water or ethanol.
Scenario: You obtain the following experimental data:
-
Found: C: 66.20%, H: 4.65%, N: 11.80%[1]
-
Theoretical: C: 69.01%, H: 4.46%, N: 12.38%[1]
-
Result: FAIL (Carbon is -2.8% off).
The Fix: Calculate for MBF-Aldehyde + 0.5
-
New Formula:
-
New MW:
g/mol
Recalculation:
-
%C:
-
%H:
(Note: H count increases by 1) -
%N:
Comparison:
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix for validating MBF-Aldehyde, specifically addressing the solvate trap.
Caption: Figure 1. Decision tree for Elemental Analysis validation, integrating orthogonal qNMR verification for solvate detection.
References
-
ACS Publication Standards. (2022). Guidelines for Characterization of Organic Compounds. American Chemical Society.[2] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry. [Link]
-
Babij, N. R., et al. (2016). Elemental Analysis: An International Study Evaluating the ‘±0.4% Rule’. ACS Central Science.[6] [Link]
-
PubChem. (n.d.). 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde (Analogous Structural Data). National Library of Medicine. [Link]
Sources
- 1. 5-hydroxymethyl-2-furaldehyde - Mycotoxin Database [mycocentral.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
